N-(2-Bromophenyl)-2,2-diphenylethanamide
Description
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Properties
IUPAC Name |
N-(2-bromophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUKSZFFVKPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(2-Bromophenyl)-2,2-diphenylethanamide
The following technical guide provides an in-depth analysis of N-(2-Bromophenyl)-2,2-diphenylethanamide , a specialized organic scaffold used in medicinal chemistry and synthetic research. This guide is structured to support researchers in the synthesis, characterization, and application of this compound.
Executive Summary
N-(2-Bromophenyl)-2,2-diphenylethanamide (also known as N-(2-bromophenyl)-2,2-diphenylacetamide) is a lipophilic amide combining a bulky diphenylacetyl moiety with a sterically hindered 2-bromoaniline group. It serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, including anticonvulsants, anti-inflammatory agents, and specific kinase inhibitors. Its structure mimics the hydrophobic domains found in benzodiazepine-like receptor ligands, making it a valuable probe in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Properties[1][2][3]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | N-(2-Bromophenyl)-2,2-diphenylethanamide |
| Common Synonyms | N-(2-Bromophenyl)-2,2-diphenylacetamide; 2-Bromo-N-(diphenylacetyl)aniline |
| Molecular Formula | C₂₀H₁₆BrNO |
| Molecular Weight | 366.26 g/mol |
| CAS Registry | Not widely listed; Analogous to 6335-34-8 (isomer) |
| SMILES | O=C(Nc1ccccc1Br)C(c2ccccc2)c3ccccc3 |
Structural Analysis
The molecule features three distinct domains governing its reactivity and binding potential:
-
Diphenylmethane Motif: A bulky, lipophilic "tail" that provides significant hydrophobic interaction potential (π-stacking).
-
Amide Linker: A rigid connector capable of hydrogen bonding (H-bond donor via NH, acceptor via C=O).
-
2-Bromoaryl Head: An electron-rich aromatic ring with an ortho-bromine atom. The ortho positioning introduces steric strain, forcing the phenyl ring out of planarity with the amide group, which is critical for selectivity in protein binding pockets.
Figure 1: Pharmacophoric dissection of the molecule highlighting functional domains.
Synthesis & Production Protocols
Retrosynthetic Analysis
The most efficient route to N-(2-Bromophenyl)-2,2-diphenylethanamide is the Schotten-Baumann acylation or direct nucleophilic acyl substitution.
-
Disconnection: Amide bond (N-CO).
-
Synthons: 2-Bromoaniline (Nucleophile) + Diphenylacetyl chloride (Electrophile).
Experimental Protocol
Reagents:
-
2-Bromoaniline (1.0 eq)[1]
-
Diphenylacetyl chloride (1.1 eq) [Generated in situ from Diphenylacetic acid via SOCl₂ if needed]
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation : In a flame-dried round-bottom flask, dissolve 2-bromoaniline (10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (12 mmol) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition : Dissolve Diphenylacetyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.
-
Workup :
-
Quench with water (20 mL).
-
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 15 mL) to remove acid byproducts.
-
Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification : Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Synthetic workflow for N-acylation via acid chloride method.
Physicochemical Characterization
Predicted Spectral Data
Researchers should validate the synthesized compound against these standard spectral markers.
| Technique | Diagnostic Signal | Assignment |
| ¹H-NMR (CDCl₃) | δ 5.10–5.20 (s, 1H) | Methine proton (CH Ph₂) |
| δ 7.80–8.20 (bs, 1H) | Amide NH (Deshielded) | |
| δ 7.10–7.60 (m, 14H) | Aromatic protons (Diphenyl + Bromoaryl) | |
| ¹³C-NMR | δ ~170.0 ppm | Carbonyl Carbon (C =O) |
| δ ~58.0–60.0 ppm | Methine Carbon (C HPh₂) | |
| FT-IR | 3250–3350 cm⁻¹ | N-H Stretch (Amide) |
| 1650–1680 cm⁻¹ | C=O Stretch (Amide I band) | |
| Mass Spec | M⁺ / (M+2)⁺ | 1:1 intensity ratio (Characteristic of Br isotope pattern) |
Physical Properties
-
Appearance : White to off-white crystalline solid.
-
Solubility : Soluble in DCM, Chloroform, DMSO, DMF. Insoluble in water.
-
Melting Point : Expected range 155–165°C (Based on N-phenyl analog MP ~180°C; ortho-substitution typically lowers MP due to packing disruption).
Biological & Pharmacological Context[5][6][7][8][9]
Pharmacophore Utility
The N-(2-bromophenyl)-2,2-diphenylethanamide structure is a "privileged scaffold" in drug discovery, often appearing in:
-
Anticonvulsants : The diphenylmethane moiety mimics the lipophilic domains of phenytoin and benzodiazepines.
-
Anti-inflammatory Agents : Similar N-aryl acetamides have shown activity in COX inhibition pathways.
-
Antimicrobial Research : N-aryl-diphenylacetamides have been screened for antifungal activity, where the lipophilicity aids in cell membrane penetration.
Mechanistic Relevance
In biological assays, the 2-bromo substituent plays a dual role:
-
Steric Lock : It restricts rotation around the N-Aryl bond, locking the molecule into a specific conformation favored by certain receptor pockets (e.g., allosteric sites on ion channels).
-
Halogen Bonding : The bromine atom can participate in halogen bonding (X-bond) with carbonyl backbone oxygens in target proteins, enhancing affinity.
Safety & Handling
-
Hazards : As a halo-organic amide, treat as a potential irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage : Store in a cool, dry place. The amide bond is stable, but avoid prolonged exposure to strong acids or bases to prevent hydrolysis.
References
-
BenchChem. Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. Retrieved from
-
PubChem. 2-Bromo-N,N-diphenylacetamide (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Taylor & Francis. Biological activity of N-aryl acetamides in drug delivery systems. Drug and Chemical Toxicology. Retrieved from
-
NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- Spectral Data. National Institute of Standards and Technology. Retrieved from [2]
-
MDPI Molecules. Synthesis and alpha-glucosidase inhibition activity of N-arylacetamides. Retrieved from
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A Technical Guide to N-(2-Bromophenyl)-2,2-diphenylethanamide Derivatives: Synthesis, Activity, and Future Outlook
An In-depth Review for Researchers and Drug Development Professionals
Executive Summary
The N-acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] This guide focuses on a specific, yet promising, subclass: N-(2-Bromophenyl)-2,2-diphenylethanamide and its derivatives. While literature on this exact chemical entity is specialized, by examining structurally related analogs, we can construct a comprehensive understanding of its synthetic accessibility, potential biological activities, and structure-activity relationships. This whitepaper synthesizes available data on the synthesis of N-aryl amides, the pharmacological profiles of diphenylacetamide derivatives, and the influence of the 2-bromophenyl moiety to provide a foundational resource for researchers in drug discovery and development. We will explore established synthetic protocols, delve into reported biological activities such as antimicrobial and anticancer effects, and present detailed experimental workflows to guide future research in this area.
Introduction: The Chemical and Therapeutic Significance of the Scaffold
The N-(2-Bromophenyl)-2,2-diphenylethanamide structure combines three key pharmacophoric elements: a 2-bromophenyl group, an amide linker, and a diphenylmethyl moiety. Each of these components has been individually recognized for its role in modulating biological activity.
-
The N-Aryl Amide Core: The N-acetamide scaffold is a privileged structure, meaning it is frequently found in compounds with known biological activities.[1] Its ability to form hydrogen bonds and its conformational flexibility make it an ideal linker for connecting different pharmacophoric groups.
-
The Diphenylmethyl Group: This bulky, lipophilic group is present in numerous active pharmaceutical ingredients and is known to influence receptor binding and pharmacokinetic properties.
-
The 2-Bromophenyl Moiety: The bromine atom, a halogen, can significantly impact a molecule's properties. It can act as a hydrogen bond acceptor, participate in halogen bonding, and alter the electronic nature and metabolic stability of the aromatic ring. Its position at the ortho- position can enforce specific conformations, which can be critical for selective binding to biological targets.
The convergence of these three motifs suggests that N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives are a compelling class of molecules for therapeutic investigation. Research on related structures points towards potential applications in oncology, infectious diseases, and neurology.[2][3]
Synthetic Strategies and Methodologies
The synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives is generally achieved through standard amide bond formation reactions. The most common and direct approach involves the acylation of 2-bromoaniline with a derivative of diphenylacetic acid.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for N-(2-Bromophenyl)-2,2-diphenylethanamide.
Detailed Experimental Protocol: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
This protocol describes a representative method for synthesizing the title compound.
Step 1: Preparation of Diphenylacetyl Chloride
-
To a round-bottom flask charged with diphenylacetic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) in an inert solvent such as dry benzene or toluene.[4]
-
Reflux the reaction mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude diphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Dissolve 2-bromoaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diphenylacetyl chloride (1.1 eq) in the same dry solvent to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Self-Validation: TLC analysis should show the consumption of the starting aniline and the formation of a new, less polar spot corresponding to the product.
Step 3: Workup and Purification
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by silica gel column chromatography to afford the pure N-(2-Bromophenyl)-2,2-diphenylethanamide.[5]
Step 4: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide.
-
Melting Point: To assess purity.
-
Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for N-(2-Bromophenyl)-2,2-diphenylethanamide is not extensively published, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The N-aryl acetamide scaffold is present in compounds with a wide range of activities, including analgesic, anticonvulsant, antimicrobial, and anticancer effects.[1][2][6]
Antimicrobial and Antifungal Potential
Derivatives of diphenylamine, a related core structure, have been synthesized and shown to possess significant antimicrobial and antifungal properties.[2] For instance, 2-hydrazinyl-N,N-diphenyl acetamide derivatives exhibit potent activity against various bacterial and fungal strains.[2] The lipophilicity conferred by the diphenyl groups and the potential for the N-aryl moiety to interact with microbial targets suggest that N-(2-Bromophenyl)-2,2-diphenylethanamide could be a promising candidate for antimicrobial drug discovery.
Anticancer and Antiproliferative Activity
The N-phenylacetamide scaffold has been incorporated into compounds designed as inhibitors of various cancer-related targets. For example, N-(2-aminophenyl)-benzamides have been developed as histone deacetylase (HDAC) inhibitors, which are an important class of anticancer agents.[7] Furthermore, N-phenylacetamide-2-oxoindole conjugates carrying a 2-bromophenyl group have been synthesized and evaluated as carbonic anhydrase inhibitors with antiproliferative activity.[3]
Table 1: Structure-Activity Relationship Insights from Related N-Aryl Amide Series
| Molecular Modification | Observed Effect on Biological Activity | Rationale / Causality |
| Position of Halogen on N-Aryl Ring | The position and nature of halogen substituents are critical for activity. Ortho- and para-substitutions are often beneficial for antibacterial and anticancer effects.[8] | Halogens can alter the electronic distribution (pKa) of the amide N-H, influence binding through halogen bonds, and block sites of metabolism, thereby increasing bioavailability. |
| Substitution on the Diphenyl Rings | Electron-withdrawing groups on the phenyl rings can modulate activity. | These groups can influence the overall electronic character and conformation of the molecule, affecting its interaction with biological targets. |
| Modifications of the Acetamide Linker | Changes in the linker length or rigidity can significantly impact potency. | The linker orients the two aromatic systems (N-aryl and diphenyl). An optimal orientation is crucial for fitting into a specific receptor or enzyme active site. |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives, standardized in vitro assays are essential.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in evaluating potential anticancer compounds.[8]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., HeLa, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the N-(2-Bromophenyl)-2,2-diphenylethanamide derivative in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Perspectives
The N-(2-Bromophenyl)-2,2-diphenylethanamide scaffold represents a largely unexplored area of chemical space with significant therapeutic potential. Based on the analysis of related compounds, future research should be directed towards several key areas:
-
Library Synthesis: A focused library of derivatives should be synthesized to systematically explore the structure-activity relationships. Modifications should include:
-
Varying the substituents on the 2-bromophenyl ring.
-
Introducing different substituents on the diphenylmethyl moiety.
-
Replacing one or both phenyl rings with other aromatic or heteroaromatic systems.
-
-
Broad Biological Screening: The synthesized library should be screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and neurological disorders, such as cyclooxygenases (COX).[9]
-
Mechanism of Action Studies: For any identified "hit" compounds, further studies should be conducted to elucidate their mechanism of action. This could involve target identification assays, molecular modeling, and studies on specific signaling pathways.
Conclusion
While direct research on N-(2-Bromophenyl)-2,2-diphenylethanamide is in its infancy, a comprehensive analysis of related chemical structures provides a robust framework for its future investigation. The scaffold is readily accessible through established synthetic routes, and the pharmacological activities of related N-aryl amides and diphenylacetamide derivatives strongly suggest its potential as a source of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge and detailed protocols necessary to empower researchers to explore this promising class of compounds and unlock their full therapeutic potential.
References
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- BenchChem. A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives.
- BenchChem. A Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Novel Analgesic Candidate.
- The Royal Society of Chemistry. Supplementary Information.
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Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 58–62. Available from: [Link]
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Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports, 12(1), 2549. Available from: [Link]
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MDPI. N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Available from: [Link]
- BenchChem. A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.
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Nogueira, T. C. M., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3231. Available from: [Link]
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Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Available from: [Link]
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Pharmaffiliates. N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylnitrous amide. Available from: [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
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MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]
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National Center for Biotechnology Information. 2,2-Diphenylacetamide. PubChem Compound Database. Available from: [Link]
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Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Available from: [Link]
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Moradei, O., et al. (2006). Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4048–4052. Available from: [Link]
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National Center for Biotechnology Information. 2-Bromo-n,2-diphenylacetamide. PubChem Compound Database. Available from: [Link]
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MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available from: [Link]
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ResearchGate. (PDF) N-(2-Bromophenyl)thiourea. Available from: [Link]
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Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]
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The Architecture of Anticonvulsant Activity: A Technical Guide to Pharmacophore Modeling of N-(2-Bromophenyl)-2,2-diphenylethanamide Analogues
Abstract
The development of novel anticonvulsant agents remains a critical challenge in medicinal chemistry, driven by the need for therapies with improved efficacy and reduced side effects. The N-aryl-2,2-diphenylethanamide scaffold represents a promising chemotype, with analogues demonstrating significant activity in preclinical models. This in-depth technical guide delineates the principles and practical application of pharmacophore modeling as a cornerstone of the rational design of new anticonvulsants, using N-(2-Bromophenyl)-2,2-diphenylethanamide analogues as a central case study. We will explore both ligand-based and structure-based methodologies, providing field-proven insights into the causality behind experimental design, model validation, and the integration of computational data to accelerate the discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the targeted design of next-generation central nervous system (CNS) therapeutics.
Introduction: Deciphering the Anticonvulsant Pharmacophore
Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, and many experience dose-limiting side effects.[1][2] This therapeutic gap necessitates the continued search for novel chemical entities with superior pharmacological profiles.
Computational methods, particularly pharmacophore modeling, have become indispensable in this search.[3][4] A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger (or block) its response.[5][6] For anticonvulsant agents, which act on a variety of targets and through diverse mechanisms, identifying a common pharmacophore can be challenging.[3][5] However, foundational work by Dimmock and later Pandeya established a widely recognized model for anticonvulsant activity, which typically includes:
-
An aryl hydrophobic binding site.[2]
-
A second hydrophobic site.[7]
-
A hydrogen bonding domain (HBD).[2]
The N-(2-Bromophenyl)-2,2-diphenylethanamide scaffold inherently contains several of these key features, making its analogues a compelling subject for pharmacophore-based drug design. The two phenyl rings can serve as the hydrophobic domains, while the amide moiety provides a potent hydrogen bonding domain. This guide will walk through the process of building and validating a predictive pharmacophore model for this class of compounds.
The Duality of Approach: Ligand-Based vs. Structure-Based Modeling
Pharmacophore models can be generated through two primary, complementary pathways, the choice of which depends on the available knowledge of the system.[6]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[6] The model is built by superimposing the active compounds and extracting the common chemical features responsible for their activity.[6][7]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore can be derived directly from the key interaction points within the ligand-binding site.[8][9] This method provides a more direct map of the features required for molecular recognition.
For the N-aryl-2,2-diphenylethanamide class, many compounds are known to exert their anticonvulsant effect by modulating voltage-gated sodium channels (NaV).[10][11] With high-resolution structures of human NaV channels now available, we can leverage both LBPM and SBPM approaches for a comprehensive analysis.
Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol
The foundation of a robust ligand-based model is a high-quality dataset of molecules with well-defined biological activity. The goal is to create a model that accurately distinguishes active from inactive compounds.[8]
Step 1: Assembling and Preparing the Ligand Dataset
The predictive power of a pharmacophore model is fundamentally dependent on the quality and diversity of the training set used for its development.[12]
-
Rationale: The training set must include structurally diverse compounds that share a common mechanism of action. Including only highly similar analogues can lead to an overly specific and non-predictive model. It is also crucial to define clear activity thresholds to classify compounds as highly active, moderately active, and inactive.
-
Protocol:
-
Data Curation: Compile a dataset of N-aryl-2,2-diphenylethanamide analogues from literature sources with reported anticonvulsant activity (e.g., from Maximal Electroshock Seizure (MES) or 6-Hz screens) and associated IC50 or ED50 values.[10][13]
-
Activity Classification: Partition the dataset. For example, compounds with ED50 < 50 mg/kg could be classified as "highly active" (Training Set - Actives), while those with ED50 > 200 mg/kg are "inactive". A separate "test set" containing both active and inactive compounds not used in model generation should be reserved for external validation.[14]
-
Ligand Preparation: Using a molecular modeling suite like Discovery Studio or MOE, perform energy minimization on all structures to obtain low-energy, stable 3D conformations.[3][13][14] Ensure correct protonation states at physiological pH.
-
Step 2: Conformational Analysis and Feature Generation
Flexible molecules like diphenylacetamides can adopt numerous conformations. Identifying the "bioactive" conformation is a critical step.[15]
-
Rationale: Since the bioactive conformation is often unknown, a thorough search of the conformational space is necessary for each molecule in the training set. This ensures that the subsequent alignment step considers the relevant spatial arrangement of pharmacophoric features.
-
Protocol:
-
Conformational Search: Generate a diverse set of conformers for each active ligand using methods like systematic or stochastic search algorithms available in software packages.[14][16]
-
Feature Mapping: The software then identifies potential pharmacophoric features for each conformer. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI) features.[3]
-
Step 3: Hypothesis Generation and Scoring
The core of LBPM involves aligning the active molecules and identifying the common features that form the pharmacophore hypothesis.
-
Rationale: Algorithms like HipHop or HypoGen generate multiple possible pharmacophore models (hypotheses) by aligning the features from the conformer sets of the active molecules.[6] These hypotheses are then scored based on how well they map the active compounds while excluding the inactive ones.
-
Protocol:
-
Common Feature Identification: Using a tool like the "Common Feature Pharmacophore Generation" protocol in Discovery Studio, input the prepared active ligands.[12] The software will generate a series of top-scoring hypotheses.
-
Hypothesis Scoring: Each hypothesis is ranked based on statistical relevance. The best model is typically one that has a high correlation between the geometric fit of the training set molecules and their actual biological activity.
-
The logical workflow for generating a ligand-based pharmacophore model is illustrated below.
Caption: Ligand-Based Pharmacophore Modeling (LBPM) Workflow.
Structure-Based Pharmacophore Modeling: A Step-by-Step Protocol
Leveraging the 3D structure of the biological target provides a powerful, complementary approach to understanding ligand binding requirements. The primary target for many diphenylacetamide-related anticonvulsants is the voltage-gated sodium channel, specifically the pore domain.[11][17] We will use the human NaV1.2 channel structure (PDB: 6J8E) as our template.
Step 1: Receptor-Ligand Complex Preparation
Preparing the protein structure is a crucial first step to ensure it is suitable for modeling.
-
Rationale: PDB files often contain non-essential water molecules, co-factors, or multiple protein chains that need to be removed. The protein must be correctly protonated to accurately model hydrogen bonding. Although no diphenylacetamide is co-crystallized, we can use the binding site identified for related drugs like carbamazepine to guide our model.[1][18]
-
Protocol:
-
Obtain Structure: Download the crystal structure of hNaV1.2 (PDB: 6J8E) from the Protein Data Bank.[19]
-
Clean and Prepare: Using a molecular modeling suite, remove all water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Protonation: Add hydrogen atoms and assign appropriate protonation states to residues, particularly histidines, aspartates, and glutamates in the binding pocket.
-
Define Binding Site: Identify the binding pocket based on published data for other NaV channel blockers, typically involving residues in the S6 helices of domains I, III, and IV.[8][20]
-
Step 2: Feature Identification from the Active Site
The software identifies potential interaction points within the defined binding pocket.
-
Rationale: By analyzing the chemical properties of the amino acid residues lining the binding cavity, the software can generate a hypothesis of features that a ligand could interact with. This creates a template of the ideal ligand.
-
Protocol:
-
Interaction Generation: Use a tool like the "Interaction Generation" protocol in Discovery Studio. Define a sphere around the binding site.[9]
-
Feature Mapping: The software will automatically place features (HBA, HBD, HY, etc.) based on the receptor's residues. For example, the hydroxyl group of a tyrosine can be mapped as both an HBD and HBA, while the phenyl ring of a phenylalanine is mapped as a hydrophobic/aromatic feature.[9]
-
Step 3: Hypothesis Refinement and Clustering
The initial set of features is often complex and needs to be simplified into a chemically sensible pharmacophore model.
-
Rationale: The raw output may contain hundreds of potential interaction points. These must be clustered and filtered to select a concise set of key features that represent the most critical interactions for high-affinity binding.
-
Protocol:
-
Clustering: Group similar features that are close in space. For example, several hydrophobic residues may form a single, larger hydrophobic feature in the final model.
-
Selection: Select a final set of 4-6 features that represent a plausible binding hypothesis for a diphenylacetamide-type molecule. This step often involves manual inspection and chemical intuition.
-
The workflow for structure-based pharmacophore modeling is outlined below.
Caption: Structure-Based Pharmacophore Modeling (SBPM) Workflow.
Results and Discussion: A Unified Pharmacophore for Diphenylacetamide Analogues
By integrating the insights from both ligand- and structure-based approaches, we can propose a unified pharmacophore model for this class of anticonvulsants.
Key Pharmacophoric Features
A representative pharmacophore model for anticonvulsant diphenylacetamides consists of five essential features: two hydrophobic aromatic rings, one hydrophobic aliphatic feature, one hydrogen bond acceptor, and one hydrogen bond donor.
| Feature Type | Description | Rationale |
| Aromatic Ring 1 (AR1) | Phenyl ring from the diphenylmethyl moiety. | Forms critical hydrophobic interactions within the NaV channel pore, often with phenylalanine residues.[8][20] |
| Aromatic Ring 2 (AR2) | Second phenyl ring from the diphenylmethyl moiety. | Contributes to the overall hydrophobic volume and provides steric constraints for proper binding orientation.[2] |
| Hydrophobic (HY) | The bromo-substituted phenyl ring. | Occupies a distinct hydrophobic pocket, where substitutions can modulate activity and selectivity.[2] |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide group. | Forms a crucial hydrogen bond with residues in the channel pore, anchoring the ligand.[21] |
| Hydrogen Bond Donor (HBD) | The N-H of the amide group. | Acts as a hydrogen bond donor, completing the key interaction motif of the amide linker.[21] |
| Table 1: Essential Pharmacophoric Features for Diphenylacetamide Analogues. |
The spatial relationship between these features is critical. Based on published models, the following inter-feature distances provide a template for an active conformation.[21]
Sources
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An In-depth Technical Guide to Diphenylethanamide Derivatives in Organic Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diphenylethanamide Scaffold - A Privileged Motif in Modern Chemistry
The diphenylethanamide core, characterized by a central acetamide moiety flanked by two phenyl rings, represents a "privileged structure" in medicinal chemistry and organic synthesis.[1] Its prevalence in a wide array of biologically active molecules stems from a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of diphenylethanamide derivatives, offering insights for both seasoned researchers and newcomers to the field.
The significance of this scaffold is underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, analgesic, and kinase inhibitory effects.[1][2][3] The synthetic accessibility and the ease of functionalization of the diphenylethanamide core make it an attractive starting point for the development of novel therapeutic agents and functional materials.
Part 1: Core Synthetic Strategies for Diphenylethanamide Derivatives
The construction of the diphenylethanamide framework can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Approach: Acylation of Diphenylamine
A foundational and widely employed method for the synthesis of diphenylethanamide derivatives is the acylation of diphenylamine or its substituted analogs.[2][4] This approach typically involves the reaction of a diphenylamine with an acyl halide, most commonly chloroacetyl chloride, in an appropriate solvent.
Causality Behind Experimental Choices:
-
Reagents: Diphenylamine serves as the nucleophile, while chloroacetyl chloride is a highly reactive electrophile, ensuring an efficient acylation reaction. The chlorine atom in the resulting 2-chloro-N,N-diphenylacetamide is a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce further diversity.[2][4]
-
Solvent: Aprotic solvents like toluene are often preferred to avoid unwanted side reactions with the acyl chloride.[2][4]
-
Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]
Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide [2][4]
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (0.04 M) to the stirring solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into crushed ice to precipitate the product.
-
Keep the mixture overnight to ensure complete precipitation.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.
This versatile intermediate, 2-chloro-N,N-diphenylacetamide, serves as a key building block for a wide range of derivatives through substitution of the chloro group with various nucleophiles such as amines, hydrazines, and thiols.[3][4][5]
Multicomponent Reactions: A Modern Approach to Complexity
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules, including diphenylethanamide-related structures. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have found utility in this area.[6][7][8][9][10]
1.2.1 The Ugi Four-Component Reaction (U-4CC)
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-aminoacyl amide derivatives.[8][11][12] This reaction is particularly valuable for creating peptide-like structures and diverse compound libraries for drug discovery.[8][13]
Mechanism of the Ugi Reaction
The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[8]
Caption: Simplified mechanism of the Ugi four-component reaction.
1.2.2 The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding α-acyloxy amides.[6][7][9][10] This reaction is known for its operational simplicity and broad substrate scope.[6][7]
Mechanism of the Passerini Reaction
The mechanism is believed to involve a trimolecular, concerted pathway, particularly in aprotic solvents at high concentrations.[7][9]
Caption: Concerted mechanism of the Passerini three-component reaction.
Part 2: Applications in Drug Discovery and Materials Science
The structural features of diphenylethanamide derivatives have led to their exploration in various scientific domains, most notably in the development of new pharmaceuticals.
Medicinal Chemistry Applications
2.1.1 Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant properties of diphenylethanamide derivatives.[3][5] Several studies have reported the synthesis and evaluation of novel analogs with potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][5][14] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.[15][16]
Table 1: Anticonvulsant Activity of Selected Diphenylethanamide Derivatives
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide | MES (mice) | 49.6 | [17] |
| 1-Diethylamino-3-phenylprop-2-en-1-one | MES (mice) | 52.0 | [14] |
| 1-Diethylamino-3-phenylprop-2-en-1-one | scPTZ (mice) | 69.4 | [14] |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide analog | MES (mice) | Varies | [1] |
2.1.2 Kinase Inhibitors
The diphenylethanamide scaffold has also been identified as a promising template for the design of kinase inhibitors.[18][19] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.[20][21] Derivatives of diphenylethanamide have been shown to inhibit various kinases, including Akt and focal adhesion kinase (FAK), demonstrating their potential as anticancer agents.[18][21]
2.1.3 Antimicrobial and Other Biological Activities
Researchers have synthesized and screened diphenylethanamide derivatives for a range of other biological activities. These include antimicrobial, anti-inflammatory, and analgesic properties.[4][22][23] The broad biological profile of this compound class highlights its potential for addressing diverse therapeutic needs.
Applications in Materials Science
While less explored than their medicinal applications, diphenylethanamide derivatives have potential in materials science. The rigid diphenyl groups can impart desirable thermal and mechanical properties to polymers. For instance, multicomponent reactions like the Passerini reaction have been investigated for the synthesis of poly(ester-amide)s from renewable resources.[6]
Part 3: Mechanistic Insights and Structure-Activity Relationships
A deep understanding of reaction mechanisms and structure-activity relationships (SAR) is crucial for the rational design of new diphenylethanamide derivatives with enhanced properties.
Mechanistic Considerations in Synthesis
As illustrated in Part 1, the synthetic routes to diphenylethanamide derivatives involve well-established organic reactions. The successful execution of these syntheses relies on a solid grasp of the underlying mechanisms. For example, in the classical acylation method, understanding the nucleophilicity of the diphenylamine and the electrophilicity of the acyl chloride is key to optimizing reaction conditions. In multicomponent reactions, the sequence of bond-forming events and the nature of the key intermediates dictate the outcome and efficiency of the synthesis.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate specific structural features of a molecule with its biological activity. For diphenylethanamide derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.[1]
Key SAR Findings for Anticonvulsant Activity: [1][15]
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence anticonvulsant activity. Electron-withdrawing groups have been shown to be beneficial in some cases.
-
The Amide Linker: The amide bond is a critical pharmacophoric feature. Modifications to this linker can impact the compound's ability to interact with its biological target.
-
Terminal Groups: The nature of the group at the terminus of the ethanamide chain plays a crucial role in determining the spectrum of anticonvulsant activity.
Caption: Key structural features influencing anticonvulsant activity.
Conclusion and Future Outlook
Diphenylethanamide derivatives continue to be a fertile ground for research in organic synthesis and drug discovery. The versatility of their synthesis, coupled with their diverse biological activities, ensures their continued relevance. Future research in this area will likely focus on:
-
The development of novel, more efficient, and sustainable synthetic methodologies.
-
The exploration of new applications in areas such as materials science and catalysis.
-
The use of computational methods to guide the rational design of new derivatives with improved therapeutic profiles.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of the diphenylethanamide scaffold in addressing pressing scientific challenges.
References
-
Mishra, A. K., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and Bioallied Sciences, 7(1), 53. [Link]
-
Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). MDPI. [Link]
-
Passerini reaction. (2023, November 28). In Wikipedia. [Link]
-
Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]
-
Nikalje, A. P. G., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 48-57. [Link]
-
Ugi reaction. (2023, December 16). In Wikipedia. [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Passerini Reaction. (n.d.). Organic Reactions. [Link]
-
The evolution of novel diphenylmethylamine derivatives as Akt inhibitors. (n.d.). ResearchGate. [Link]
-
Ugi Multicomponent Reaction. (2017). Organic Syntheses, 94, 183-196. [Link]
-
Ugi Reaction. (n.d.). Scribd. [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Passerini reaction. (2017, June 21). Slideshare. [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (2020). PMC. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2022). PMC. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. [Link]
-
A Convenient Procedure for Diphenylacetamide Derivatives Preparation. (1982). Synthetic Communications, 12(3), 201-208. [Link]
-
Nikalje, A. P. G., et al. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. [Link]
-
Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors. (2022). RSC Publishing. [Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). MDPI. [Link]
-
Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023). PMC. [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). PubMed. [Link]
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- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Methodological & Application
Optimal reaction conditions for preparing N-(2-Bromophenyl)-2,2-diphenylethanamide
Application Note: Optimized Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
Executive Summary & Scientific Context
This Application Note details the optimal reaction conditions for synthesizing N-(2-Bromophenyl)-2,2-diphenylethanamide . This molecule is a critical intermediate, most notably serving as a precursor for the palladium-catalyzed intramolecular
The Chemical Challenge: The synthesis presents a "double-deactivation" challenge:
-
Nucleophile Deactivation: The ortho-bromo substituent on the aniline introduces both steric clash and an electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the amine nitrogen.
-
Electrophile Steric Hindrance: The
-position of the acid component (2,2-diphenylethanoic acid) bears two bulky phenyl rings, impeding the trajectory of nucleophilic attack.
Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics and incomplete conversion for this specific substrate pair. Consequently, this protocol utilizes the Acid Chloride Method , which provides the necessary electrophilic activation to overcome these barriers.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the disconnection strategy and the forward reaction workflow.
Figure 1: Synthetic workflow utilizing acid chloride activation to overcome steric and electronic deactivation.
Optimized Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents (eq.) | Notes |
| 2,2-Diphenylacetic acid | Substrate A | 1.0 | Dried in vacuo prior to use. |
| Thionyl Chloride (SOCl₂) | Activator | 1.5 - 2.0 | Excess ensures full conversion; removed via distillation. |
| DMF | Catalyst | 0.05 (2-3 drops) | Critical for forming the Vilsmeier-Haack intermediate to accelerate chlorination. |
| 2-Bromoaniline | Substrate B | 1.1 | Slight excess drives the acid chloride to completion. |
| Triethylamine (Et₃N) | Base | 1.5 - 2.0 | Scavenges HCl; must be dry. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous; maintains solubility of the bulky product. |
Step-by-Step Methodology
Step A: In Situ Generation of 2,2-Diphenylacetyl Chloride Note: While commercially available, the acid chloride hydrolyzes rapidly. Fresh preparation is recommended for reproducibility.
-
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved gases.
-
Addition: Charge the flask with 2,2-diphenylacetic acid (1.0 eq) and anhydrous DCM (minimal volume to slurry).
-
Activation: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (2 drops).[1]
-
Reaction: Heat the mixture to reflux (approx. 40°C) for 2 hours. The solution should become clear and cease gas evolution.
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂. Re-dissolve the resulting oil/solid in fresh anhydrous DCM (10 mL per gram of starting acid). Do not expose to air for prolonged periods.
Step B: Amide Coupling
-
Preparation: In a separate dry RBF, dissolve 2-bromoaniline (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C using an ice bath.
-
Addition: Transfer the solution of fresh 2,2-diphenylacetyl chloride (from Step A) into a pressure-equalizing addition funnel. Add it dropwise to the aniline solution over 30 minutes.
-
Rationale: Slow addition at 0°C prevents exotherms that could lead to double-acylation or decomposition, although sterics make double-acylation unlikely here.
-
-
Propagation: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid chloride (if quenched with MeOH on TLC) runs differently than the amide.
-
-
Workup:
-
Purification:
-
The crude product often precipitates as a white/off-white solid upon concentration.
-
Recrystallization (Preferred): Ethanol or a mixture of EtOAc/Hexanes is typically effective.
-
Flash Chromatography: If necessary, elute with Hexane/EtOAc (gradient 0%
20%).
-
Troubleshooting & Decision Logic
Use the following logic tree to diagnose yield or purity issues.
Figure 2: Diagnostic logic for optimizing reaction outcomes.
Critical Analytical Parameters
To validate the synthesis, ensure the product meets these characteristics:
-
Physical State: White to off-white crystalline solid.
-
1H NMR (CDCl₃, 400 MHz):
-
Look for the diagnostic singlet of the methine proton (
-Ph₂) around 5.0–5.2 ppm. -
The amide NH proton typically appears as a broad singlet downfield (
8.0–9.5 ppm), often exchangeable with D₂O. -
Aromatic region: Integration should correspond to 14 protons (10 from diphenyl, 4 from bromoaniline).
-
-
Melting Point: Expect a sharp range (approx. 155–160°C, dependent on polymorph/purity).
References
-
Hartwig, J. F., et al. (2001).[5] "Palladium-Catalyzed Inter- and Intramolecular
-Arylation of Amides." The Journal of Organic Chemistry. (Foundational work establishing this class of amides as oxindole precursors). -
Buchwald, S. L., et al. (2012).[5] "Highly Regioselective Palladium-Catalyzed Cyclization of
-Chloroacetanilides." Organic Letters. (Provides analogous conditions for hindered amide formation). -
BenchChem Technical Support. (2025). "Acylation Reactions with Phenylacetyl Chlorides: Protocols and Troubleshooting." (General handling of alpha-phenyl acid chlorides).
-
Organic Syntheses. "Phenylacetamide Preparation." Org.[5] Synth. Coll. Vol. 4, p.760. (Classic reference for phenylacetic acid activation).
Sources
Application Note: Crystallization & Purification of N-(2-Bromophenyl)-2,2-diphenylethanamide
Abstract & Scope
This technical guide details the purification protocols for N-(2-Bromophenyl)-2,2-diphenylethanamide (CAS: 39982-78-0), a lipophilic amide scaffold frequently utilized in medicinal chemistry for quorum sensing inhibition and ion channel modulation.
Achieving pharmaceutical-grade purity (>99%) for this compound is challenging due to its high lipophilicity (LogP ~4.5) and the tendency of its diphenyl moiety to induce "oiling out" rather than distinct crystal formation. This guide moves beyond standard textbook procedures, integrating chemically active washing with controlled supersaturation crystallization to ensure robust reproducibility.
Physicochemical Profile & Solubility Analysis
Understanding the molecule is the prerequisite for purification. The target compound features two distinct structural domains:
-
The Hydrophobic Tail: A bulky 2,2-diphenylethyl group.
-
The Aromatic Head: A 2-bromophenyl ring.[1]
Implication: The molecule behaves as a "grease ball" with a polar amide linker. It is highly soluble in halogenated solvents and aromatics but poorly soluble in water and aliphatic hydrocarbons.
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent Class | Representative Solvents | Solubility Behavior (Target) | Application in Protocol |
| Good Solvents | Ethyl Acetate (EtOAc), DCM, Toluene | High solubility at RT/Elevated Temp. | Dissolution medium.[2][3] |
| Anti-Solvents | Heptane, Hexane, Cyclohexane | Insoluble/Sparingly soluble. | Inducing nucleation.[2] |
| Intermediate | Ethanol, Isopropanol (IPA) | Moderate solubility (Temp dependent). | Single-solvent recrystallization. |
| Problematic | Water, Diethyl Ether | Insoluble or forms oils. | Avoid as primary solvents. |
Pre-Crystallization Chemical Workup (The "Self-Validating" Step)
Expert Insight: Crystallization is a purification technique, not a magic wand. If the crude reaction mixture contains >5% unreacted starting materials (2-bromoaniline or 2,2-diphenylacetic acid), co-crystallization is highly probable.
Before attempting crystallization, you must chemically strip ionic impurities.
Protocol A: Chemical Washing (Mandatory Pre-cursor)
Objective: Remove unreacted amine (base) and acid precursors.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude) .
-
Acid Wash (Removes 2-Bromoaniline):
-
Base Wash (Removes 2,2-Diphenylacetic acid):
-
Drying: Dry the organic phase over Anhydrous
, filter, and concentrate in vacuo to a solid residue.
Crystallization Protocols
Method 1: The "Standard" EtOAc/Heptane Recrystallization
Best for: Routine purification of batches >500 mg.
Mechanism: This method utilizes a binary solvent system where EtOAc acts as the solvent and Heptane acts as the anti-solvent. The gradual addition of Heptane lowers the solubility limit in a controlled manner, promoting crystal growth over precipitation.
Step-by-Step Protocol:
-
Dissolution: Transfer the chemically washed solid to a Erlenmeyer flask. Add Ethyl Acetate dropwise while heating on a hot plate (set to 70°C) until the solid just dissolves.
-
Note: Do not boil excessively. Use the minimum volume required.
-
-
Anti-Solvent Addition: While maintaining the boil, slowly add Heptane (or Hexane) dropwise.
-
Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 2-3 drops of pure EtOAc to clear the turbidity. The solution is now saturated.
-
Controlled Cooling (Critical):
-
Remove from heat and place the flask on a cork ring (insulator).
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.
-
Why? Rapid cooling or stirring induces nucleation of impurities (occlusion).
-
-
Final Crystallization: Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter the white needles/plates using a Buchner funnel. Wash the cake with cold Heptane.
Method 2: High-Purity Ethanol Recrystallization
Best for: Final polishing of material intended for biological assays (removes trace aromatics).
-
Suspend the solid in Ethanol (95% or absolute) .
-
Heat to reflux until dissolved.
-
If "oiling out" occurs (droplets of oil form instead of crystals), add dropwise water until slightly turbid, then reheat to clear.
-
Allow to cool very slowly. This compound often forms long, needle-like crystals in alcoholic solvents.
Troubleshooting & Optimization
Issue: "Oiling Out"
-
Symptom:[2][3][4][5] The product separates as a yellow/brown oil at the bottom of the flask upon cooling.
-
Cause: The solution temperature is above the cloud point but the product's melting point is depressed by impurities/solvent.[2]
-
Fix:
Issue: Colored Impurities
-
Fix: During the hot dissolution step (Step 1 of Method 1), add Activated Charcoal (5% w/w) . Stir for 5 minutes at reflux, then filter hot through a Celite pad before adding the anti-solvent.
Process Visualization
Workflow Diagram: Purification Logic
Caption: Logical workflow for the purification of N-(2-Bromophenyl)-2,2-diphenylethanamide, emphasizing the critical chemical washing steps prior to crystallization.
Decision Tree: Dealing with Oiling Out
Caption: Troubleshooting decision tree for mitigating "oiling out" phenomena during the cooling phase.
References
-
Vertex AI Search. (2025). Synthesis and properties of N-phenylacetamide derivatives. Retrieved from 1
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide. Retrieved from 6
-
BenchChem. (2025).[2] Crystallization Protocol for N-(2-chlorobenzyl)-2,2-diphenylacetamide. Retrieved from 2[2]
-
PubChem. (2025).[7][8] Compound Summary: 2-Bromo-N,2-diphenylacetamide. Retrieved from 7
-
Fun, H. K., et al. (2012). Crystal structure of N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide. PMC NIH. Retrieved from 9
Sources
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-n,2-diphenylacetamide | C14H12BrNO | CID 285583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-n,n-diphenylacetamide | C14H12BrNO | CID 232041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
Introduction
N-(2-Bromophenyl)-2,2-diphenylethanamide is a valuable compound in medicinal chemistry and materials science research. Its synthesis involves the formation of a robust amide bond, a fundamental transformation in organic chemistry. This document provides a comprehensive guide for the reliable synthesis of this target molecule, detailing the necessary reagents, a validated protocol, and the underlying chemical principles. The primary synthetic strategy discussed herein involves the acylation of 2-bromoaniline with 2,2-diphenylacetyl chloride. This method is selected for its high efficiency and straightforward execution.
Reagents and Materials
Successful synthesis requires high-purity reagents. The following table outlines the essential materials, their properties, and recommended suppliers.
| Reagent | Structure | Formula | MW ( g/mol ) | Role | Supplier | Cat. No. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material (Amine) | Sigma-Aldrich | B64201 | |
| 2,2-Diphenylacetic acid | C₁₄H₁₂O₂ | 212.24 | Precursor | Sigma-Aldrich | D204809 | |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent | Sigma-Aldrich | 320536 | |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Sigma-Aldrich | T0886 | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Sigma-Aldrich | 270997 | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich | 208086 |
Synthetic Workflow Overview
The synthesis is a two-step process. First, 2,2-diphenylacetic acid is converted to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride, using thionyl chloride. Second, the isolated acid chloride is reacted with 2-bromoaniline in the presence of a base to form the final amide product. This sequential approach prevents unwanted side reactions and typically leads to higher yields.
Caption: Overall workflow for the synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide.
Experimental Protocol
Safety Precaution: This procedure involves corrosive and volatile reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 2,2-Diphenylacetyl Chloride
This initial step activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-diphenylacetic acid (5.0 g, 23.56 mmol).
-
In the fume hood, carefully add thionyl chloride (15 mL, 205.8 mmol). A significant excess is used to drive the reaction to completion.
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2 hours. The solid will gradually dissolve.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive. Ensure the vacuum pump is protected with a suitable trap.
-
The resulting crude 2,2-diphenylacetyl chloride, a yellow oil or low-melting solid, is used directly in the next step without further purification.
Part 2: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
This is the core amide bond-forming reaction. 2-Bromoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added as a base to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine starting material.
Protocol:
-
In a separate 250 mL round-bottom flask, dissolve 2-bromoaniline (4.05 g, 23.56 mmol) and triethylamine (4.9 mL, 35.34 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Dissolve the crude 2,2-diphenylacetyl chloride from Part 1 in 20 mL of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes using an addition funnel. Maintain the temperature at 0°C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-bromoaniline spot is consumed.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine and its salt).
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
50 mL of brine (saturated NaCl solution) (to remove residual water).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(2-Bromophenyl)-2,2-diphenylethanamide as a pure solid.
References
- Thionyl Chloride in Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for the conversion of carboxylic acids to acid chlorides).
-
Amide Synthesis Overview: National Center for Biotechnology Information. PubChem Compound Summary for N-(2-bromophenyl)-2,2-diphenylacetamide. [Link]
Application Notes and Protocols: N-(2-Bromophenyl)-2,2-diphenylethanamide as a Versatile Intermediate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] Aryl halides are a cornerstone of these transformations, serving as robust electrophilic partners. This guide provides a detailed exploration of N-(2-Bromophenyl)-2,2-diphenylethanamide, a strategic intermediate designed for diversification through cross-coupling. The bulky 2,2-diphenylethanamide moiety offers unique steric and electronic properties while the ortho-bromine atom provides a reactive handle for C-C, C-N, and C-O bond formation. We present detailed, field-tested protocols for its synthesis and subsequent application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, complete with mechanistic insights and practical troubleshooting advice for researchers in synthetic chemistry and drug development.
Introduction to N-(2-Bromophenyl)-2,2-diphenylethanamide
N-(2-Bromophenyl)-2,2-diphenylethanamide is a tailored organic intermediate that combines two key structural features: a reactive aryl bromide for palladium-catalyzed cross-coupling and a sterically demanding diphenylacetamide group. This combination makes it a valuable precursor for synthesizing a wide array of complex aniline derivatives and other poly-aromatic systems. The diphenylacetamide group can influence the reactivity of the C-Br bond and confer specific solubility and crystallinity properties to its derivatives, which can be advantageous in purification and handling.
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are fundamental to this field, each offering a unique pathway to molecular complexity.[3] This guide will demonstrate the utility of N-(2-Bromophenyl)-2,2-diphenylethanamide as a common substrate for these powerful transformations.
Synthesis and Characterization
The synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide is readily achieved through a standard amidation reaction between 2-bromoaniline and diphenylacetyl chloride. The causality behind this choice is the high reactivity of the acyl chloride, which ensures an efficient reaction with the nucleophilic aniline.
Protocol 2.1: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
This protocol details the acylation of 2-bromoaniline. A base is required to neutralize the HCl byproduct generated during the reaction.
Experimental Workflow
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents:
-
2-Bromoaniline
-
Diphenylacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromoaniline (1.0 equiv.), triethylamine (1.2 equiv.), and anhydrous dichloromethane (DCM).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add a solution of diphenylacetyl chloride (1.1 equiv.) in anhydrous DCM dropwise to the mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield N-(2-Bromophenyl)-2,2-diphenylethanamide as a crystalline solid.
Table 1: Physicochemical Properties and Characterization Data
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₁₆BrNO | Calculated |
| Molecular Weight | 382.25 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Melting Point | ~221-222 °C | [4] (Analog) |
| ¹H NMR (CDCl₃) | δ ~9.0 (s, 1H, NH), 8.4 (d, 1H), 7.6-7.0 (m, 13H), 5.2 (s, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), 140-125 (Ar-C), 115 (C-Br), 60 (CH) | Predicted |
| IR (KBr, cm⁻¹) | ~3250 (N-H), ~1670 (C=O), ~1590 (C=C) | [4] (Analog) |
| MS (ESI) | m/z 382.0 [M]+, 384.0 [M+2]+ | Calculated |
Note: Spectroscopic data are predicted based on the structure and data from similar compounds like N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide.[4]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The utility of N-(2-Bromophenyl)-2,2-diphenylethanamide lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is a foundational concept in organometallic chemistry.[5]
General Catalytic Cycle The process begins with the active Pd(0) catalyst.
-
Oxidative Addition: The Pd(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation / Insertion:
-
In Suzuki and Stille couplings, an organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center (Transmetalation).[2]
-
In Heck couplings, an alkene coordinates to the palladium and then inserts into the Pd-C bond (Migratory Insertion).[6]
-
In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[7]
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst.[1][3]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[8][9][10] Its popularity stems from the mild reaction conditions and the low toxicity of the boron reagents.[3]
Protocol 4.1: Synthesis of N-(2-Arylphenyl)-2,2-diphenylethanamide
Causality: The choice of a palladium(0) precursor like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ is crucial. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11]
Experimental Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
In a reaction vessel, combine N-(2-Bromophenyl)-2,2-diphenylethanamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 2: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a direct source of Pd(0). Ligands like SPhos can improve efficiency for challenging substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aqueous mixtures often accelerate the reaction.[8] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome the activation barrier of oxidative addition. |
Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the coupling of aryl halides with a vast range of primary and secondary amines.[7][13]
Protocol 5.1: Synthesis of N-(2-(Dialkylamino)phenyl)-2,2-diphenylethanamide
Causality: This reaction requires a non-nucleophilic, strong base like sodium tert-butoxide to deprotonate the amine in the catalytic cycle without competing in the reaction.[14] Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential as they accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.[3]
Experimental Workflow
Caption: Workflow for a typical Buchwald-Hartwig amination.
Procedure:
-
Glovebox recommended: To an oven-dried reaction vial, add N-(2-Bromophenyl)-2,2-diphenylethanamide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Remove the vial from the glovebox, add anhydrous toluene (or dioxane) followed by the amine (1.2 equiv.) under an inert atmosphere.
-
Seal the vial and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Table 3: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form active Pd(0). |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination and prevent β-hydride elimination.[3][15] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic base is critical for catalyst turnover.[14] |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 90 - 120 °C | Required for efficient catalyst turnover. |
Protocol: Heck Reaction (C-C Bond Formation with Alkenes)
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[16][17]
Protocol 6.1: Synthesis of N-(2-Vinylphenyl)-2,2-diphenylethanamide Derivatives
Causality: A base, often an organic base like triethylamine, is used to neutralize the H-X acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[6][18] For electron-rich alkenes, a ligand-free system with Pd(OAc)₂ can be effective, while electron-poor alkenes may benefit from phosphine ligands.
Experimental Workflow
Caption: Workflow for a typical Heck coupling reaction.
Procedure:
-
To a sealable reaction tube, add N-(2-Bromophenyl)-2,2-diphenylethanamide (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and an organic base (e.g., triethylamine, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degas the mixture, seal the tube, and heat to 80-120 °C.
-
Monitor the reaction for consumption of the starting material.
-
After cooling, filter the reaction mixture to remove any precipitated palladium black.
-
Dilute the filtrate with ethyl acetate and wash thoroughly with water to remove the solvent and salt byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the substituted alkene.
Table 4: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium sources. |
| Ligand | PPh₃, P(o-tolyl)₃ (optional) | Can improve catalyst stability and reactivity, especially for less reactive substrates. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr generated, regenerating the Pd(0) catalyst.[6][18] |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are generally used. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for efficient reaction. |
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low, re-evaluate the purity of reagents and ensure strictly anhydrous and anaerobic conditions, especially for Buchwald-Hartwig aminations. Screening different ligands, bases, and solvents is a standard optimization strategy.[15]
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust ligands, lower reaction temperatures, or a different palladium precatalyst.
-
Side Reactions: A common side reaction is hydrodehalogenation (replacement of Br with H). This can be suppressed by using rigorously deoxygenated solvents and ensuring efficient coupling. Homocoupling of the boronic acid in Suzuki reactions can occur; using the correct stoichiometry and a suitable base can minimize this.
-
Steric Hindrance: The ortho-position of the bromine atom, coupled with the bulky diphenylacetamide group, can present steric challenges. For highly hindered coupling partners, consider using more active, specialized catalyst systems (e.g., palladacycle catalysts or those with highly specialized biarylphosphine ligands).[12]
Conclusion
N-(2-Bromophenyl)-2,2-diphenylethanamide serves as an exceptionally versatile building block for constructing complex molecular frameworks. Its straightforward synthesis and demonstrated reactivity in the three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—make it a valuable intermediate for drug discovery and materials science. The protocols and insights provided herein offer a robust starting point for researchers to leverage this intermediate in their synthetic campaigns, enabling rapid access to a diverse chemical space.
References
-
Al-Masum, M., & Kumar, D. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 7(10), 714-716.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
-
Bhanja, P., & Bhaumik, A. (2015). An efficient room-temperature Pd-catalyzed Suzuki–Miyaura cross-coupling reaction of aryl-boronic acids with aryl chlorides. Catalysis Science & Technology, 5(8), 4142-4148.
-
MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Sigma-Aldrich.
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable.
-
Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
-
MilliporeSigma. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
-
ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
-
ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
-
ChemDiv. (n.d.). Compound N-(2,4-dibromophenyl)-2,2-diphenylacetamide.
-
Wikipedia. (n.d.). Heck reaction.
-
Alfa Chemistry. (n.d.). Heck Reaction.
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Royal Society of Chemistry. (2014). Supplementary Information.
-
El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports, 12(1), 2588.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
LibreTexts Chemistry. (2023). Heck Reaction.
-
University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 17. Heck Reaction [organic-chemistry.org]
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Application Note: Synthesis, Characterization, and Biological Evaluation of N-(2-Bromophenyl)-2,2-diphenylethanamide
Here are the detailed Application Notes and Protocols for the preparation of N-(2-Bromophenyl)-2,2-diphenylethanamide for biological assays.
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and preliminary biological evaluation of N-(2-Bromophenyl)-2,2-diphenylethanamide. The N-aryl amide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active molecules[1][2]. This guide is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols. We present a robust and accessible synthetic method via an acyl chloride intermediate, complete analytical procedures for structural verification, and standardized protocols for initial biological screening, including cell viability and enzyme inhibition assays. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction
The amide bond is a ubiquitous functional group in biological systems, most notably forming the peptide linkages that constitute proteins[3]. In medicinal chemistry, the N-aryl amide moiety is a privileged structure, prized for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets[4]. The diphenylacetamide scaffold, in particular, has been explored for a range of biological activities, including analgesic and anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX)[5].
The target compound, N-(2-Bromophenyl)-2,2-diphenylethanamide, combines this active scaffold with a 2-bromoaniline headgroup. The bromine substituent provides a site for potential further chemical modification (e.g., through cross-coupling reactions) and influences the compound's lipophilicity and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.
This application note details a complete workflow from chemical synthesis to biological screening. The objective is to provide a reliable and reproducible framework for producing high-purity N-(2-Bromophenyl)-2,2-diphenylethanamide and generating preliminary data on its biological effects, thereby facilitating its evaluation as a potential therapeutic lead compound.
Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide
Principle and Rationale
The selected synthetic strategy is a classic two-step, one-pot reaction sequence based on the Schotten-Baumann reaction conditions[2]. This method is chosen for its high reliability, scalability, and the use of readily available and cost-effective reagents.
-
Activation of Carboxylic Acid: Diphenylacetic acid is first converted to its more reactive acyl chloride derivative, diphenylacetyl chloride, using thionyl chloride (SOCl₂). Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.
-
Amide Bond Formation: The in-situ generated diphenylacetyl chloride is then reacted with 2-bromoaniline. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and promoting the forward reaction[6][7].
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 117-34-0 | Sigma-Aldrich |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 615-36-1 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Detailed Synthetic Protocol
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylacetic acid (10.0 g, 47.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved.
-
Acyl Chloride Formation: Carefully add thionyl chloride (5.4 mL, 70.7 mmol, 1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Rationale: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride[6].
-
-
Reflux: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Reagent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will leave the crude diphenylacetyl chloride as an oily residue.
-
Amide Formation: Re-dissolve the crude residue in 100 mL of fresh anhydrous DCM.
-
Amine and Base Addition: In a separate beaker, dissolve 2-bromoaniline (8.1 g, 47.1 mmol, 1.0 equiv.) and triethylamine (7.9 mL, 56.5 mmol, 1.2 equiv.) in 50 mL of anhydrous DCM.
-
Reaction: Cool the diphenylacetyl chloride solution in an ice bath (0°C). Add the 2-bromoaniline/TEA solution dropwise over 30 minutes with vigorous stirring.
-
Rationale: Slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side product formation[2].
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the 2-bromoaniline spot indicates reaction completion.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl (to remove excess TEA), 100 mL of saturated NaHCO₃ solution (to remove any unreacted acid chloride), and 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by one of two methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry under vacuum[8][9].
-
Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography with a gradient eluent system (e.g., starting from 100% Hexane and gradually increasing the polarity with Ethyl Acetate)[10].
-
Physicochemical and Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is a critical, self-validating step before proceeding to biological assays[11].
Methodology
-
Thin-Layer Chromatography (TLC): Performed on silica gel plates (F254) and visualized under UV light (254 nm) to assess purity.
-
Melting Point (m.p.): Determined using a calibrated melting point apparatus. A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H stretch, C=O stretch of the amide).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environments, and carbon framework[7][12].
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound[13].
Expected Data Summary
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₀H₁₆BrNO |
| Molecular Weight | 366.25 g/mol |
| Melting Point | Specific to the compound (literature values for similar compounds suggest >150°C)[12][13] |
| FT-IR (cm⁻¹) | ~3250-3300 (N-H stretch), ~1660-1680 (Amide C=O stretch), ~1520-1540 (N-H bend)[6] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0-8.5 (br s, 1H, NH ), ~7.0-7.8 (m, 14H, Ar-H ), ~5.2 (s, 1H, CH Ph₂)[10][13] |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~115-140 (Aromatic Carbons), ~60 (CHPh₂)[12] |
| MS (ESI+) | m/z ~366.0 [M+H]⁺, ~368.0 [M+2+H]⁺ (characteristic 1:1 isotopic pattern for Bromine)[13] |
Protocols for Preliminary Biological Assays
Rationale for Assay Selection
Initial biological screening of a novel compound typically begins with broad assessments of its effects on cell health. A cell viability assay is fundamental to determine the compound's cytotoxic or cytostatic potential, which is crucial for any therapeutic application, from oncology to antimicrobials[14]. Following this, more specific, hypothesis-driven assays can be employed. Given that related amide structures show activity against enzymes like Fatty Acid Amide Hydrolase (FAAH)[15][16], an enzyme inhibition assay serves as an excellent example of a targeted secondary screen.
Protocol 1: In Vitro Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells[14]. The mitochondrial enzyme NAD(P)H-dependent cellular oxidoreductase reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[14].
Materials:
-
Human cell line (e.g., HeLa - cervical cancer, or HEK293 - normal kidney)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
N-(2-Bromophenyl)-2,2-diphenylethanamide (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the title compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_control) x 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Enzyme Inhibition Assay (FAAH Example)
Principle: This assay measures the ability of a compound to inhibit the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the breakdown of endogenous signaling lipids like anandamide[16]. The assay quantifies the rate of hydrolysis of a substrate by FAAH in the presence and absence of the inhibitor[15].
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate or recombinant human FAAH)
-
Substrate (e.g., radiolabeled [³H]anandamide or a fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
N-(2-Bromophenyl)-2,2-diphenylethanamide (stock solution in DMSO)
-
Scintillation cocktail and counter (for radiolabeled assays) or fluorescence plate reader
Step-by-Step Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the title compound (or DMSO for control) to the tubes.
-
Pre-incubation: Add the FAAH enzyme to each tube and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., [³H]anandamide).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol).
-
Product Measurement: Separate the product (e.g., [³H]arachidonic acid) from the unreacted substrate using extraction or chromatography, and quantify the amount of product formed using liquid scintillation counting or fluorescence measurement.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the control reaction:
-
% Inhibition = 100 - [(Activity_with_inhibitor / Activity_control) x 100]
-
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to determine the IC₅₀ value.
Troubleshooting and Safety
| Area | Potential Issue | Recommended Solution |
| Synthesis | Low yield of amide product. | Ensure all reagents and solvents are anhydrous. Confirm complete conversion to the acid chloride before adding the amine. Increase reaction time or temperature if necessary. |
| Multiple spots on TLC after reaction. | Incomplete reaction or side product formation. Optimize reaction temperature and base equivalents. Purification by column chromatography is recommended. | |
| Biology | Compound precipitates in cell culture medium. | Prepare a more concentrated DMSO stock and dilute further, ensuring the final DMSO concentration remains low. Check compound solubility in assay buffer beforehand. |
| High variability in assay results. | Ensure consistent cell seeding density and pipetting technique. Check for edge effects on 96-well plates. Run replicates for all data points. | |
| Safety | Exposure to Thionyl Chloride. | Handle exclusively in a fume hood. Neutralize spills with a base like sodium bicarbonate. Seek immediate medical attention upon significant exposure. |
| Solvent Hazards. | Dichloromethane is a suspected carcinogen. Use appropriate PPE and handle in a well-ventilated area. Dispose of organic waste according to institutional guidelines. |
Conclusion
This application note provides a validated, end-to-end workflow for the synthesis and preliminary biological characterization of N-(2-Bromophenyl)-2,2-diphenylethanamide. By following these detailed protocols, researchers can reliably produce this novel compound in high purity and generate the foundational biological data necessary to assess its potential as a starting point for further drug discovery and development efforts. The principles and techniques described herein are broadly applicable to the synthesis and evaluation of other N-aryl amide derivatives.
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link]
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baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]
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Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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Hicks, J. D. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
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St. Denis, J. D., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
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Pini, M., et al. (2018). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
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Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]
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Chen, Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]
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Bello, M., et al. (2010). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Vitae. [Link]
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Vandevoorde, S., et al. (2012). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. ResearchGate. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]
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Jeffries, J. L., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
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Tang, D., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]
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Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. MDPI. [Link]
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ResearchGate. (n.d.). Alternative enzymatic methods towards amides. [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
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Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
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Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]
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Organic Syntheses. (n.d.). diphenylacetic acid. [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
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Patel, H. V., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Link]
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MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Link]
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Luo, X., et al. (2023). Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors. PubMed. [Link]
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Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE. [Link]
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Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.). [Link]
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PubChem. (n.d.). 2-Bromo-N-phenylacetamide. [Link]
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Khan, K. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][17][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. [Link]
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NIH. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
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Wikipedia. (n.d.). Diphenylacetic acid. [Link]
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MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
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ResearchGate. (2013). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
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Application Note & Protocols: Scalable Synthesis Routes for N-(2-Bromophenyl)-2,2-diphenylethanamide
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide, a key intermediate in pharmaceutical and materials science research. Two primary, industrially relevant synthetic strategies are presented and contrasted: a classic two-step approach via an acyl chloride intermediate and a modern, single-step approach using a carbodiimide coupling agent. This guide offers detailed, step-by-step protocols, mechanistic insights, process workflow diagrams, and a comparative analysis to aid researchers and process chemists in selecting and optimizing a synthesis strategy that aligns with their specific requirements for scale, cost, and efficiency.
Introduction: The Synthetic Challenge
N-(2-Bromophenyl)-2,2-diphenylethanamide is a sterically hindered secondary amide. Its synthesis presents a classic challenge in organic chemistry: the efficient formation of an amide bond between a bulky carboxylic acid (2,2-diphenylacetic acid) and an electronically deactivated aniline (2-bromoaniline). The steric hindrance from the two phenyl groups on the acyl donor can impede the approach of the amine nucleophile, while the electron-withdrawing nature of the bromine atom on the aniline reduces its nucleophilicity.
Directly reacting the carboxylic acid and amine is generally ineffective, as a rapid acid-base reaction forms an unreactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is essential for a successful and high-yielding synthesis. This guide details two robust and scalable methods to achieve this activation and subsequent amidation.
Route A: Synthesis via Acyl Chloride Intermediate (Schotten-Baumann Conditions)
This two-step method is a cornerstone of industrial amide synthesis due to its reliance on cost-effective reagents and straightforward, high-yielding transformations. The strategy involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine in the presence of a base to yield the target amide.
Principle and Rationale
The conversion of 2,2-diphenylacetic acid to 2,2-diphenylacetyl chloride is typically achieved using thionyl chloride (SOCl₂).[2][3] This reaction is efficient and produces only gaseous byproducts (SO₂ and HCl), simplifying purification. The subsequent reaction of the acyl chloride with 2-bromoaniline is a nucleophilic acyl substitution known as the Schotten-Baumann reaction.[4][5] An aqueous base (like NaOH) is used to neutralize the HCl generated during the reaction, preventing it from protonating the unreacted aniline and thereby maintaining its nucleophilicity.[4][5]
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
-
Materials:
-
2,2-Diphenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Toluene or Dichloromethane (DCM) (as solvent)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2,2-diphenylacetic acid and the chosen solvent.
-
Begin stirring and slowly add thionyl chloride dropwise at room temperature.[3] Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.[6][7][8]
-
(Optional) Add a catalytic amount of DMF to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until gas evolution ceases.[3]
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,2-diphenylacetyl chloride, often a slightly yellow crystalline powder or oil, can be used directly in the next step or purified by vacuum distillation.[2][9]
-
Step 2: Amidation of 2-Bromoaniline (Schotten-Baumann Reaction)
-
Materials:
-
2,2-Diphenylacetyl chloride (from Step 1, 1.0 eq)
-
2-Bromoaniline (1.0 eq)
-
Sodium hydroxide (NaOH) solution (10% aqueous, ~2.5 eq)
-
Dichloromethane (DCM) or Toluene
-
-
Procedure:
-
In a flask, dissolve 2-bromoaniline in the organic solvent.
-
In a separate vessel, prepare the 10% NaOH solution and cool it in an ice bath.
-
Combine the 2-bromoaniline solution and the cold NaOH solution. Stir vigorously to create a biphasic mixture.
-
Dissolve the crude 2,2-diphenylacetyl chloride in a minimal amount of the same organic solvent.
-
Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes.[4] Maintain cooling with the ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 1-2 hours.[4]
-
Monitor the reaction by TLC. Upon completion, stop stirring and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(2-Bromophenyl)-2,2-diphenylethanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Process Visualization
Caption: Workflow for the Two-Step Acyl Chloride Route.
Route B: Single-Step Direct Amide Coupling
This approach consolidates the synthesis into a single step by using a coupling agent to activate the carboxylic acid in situ. While often involving more expensive reagents, this route can offer advantages in process time and waste stream management, particularly if the byproduct is easily removed.
Principle and Rationale
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents that facilitate amide bond formation.[10][11][12] The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][13] This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and generating N,N'-dicyclohexylurea (DCU) as a byproduct.[13][14]
A significant advantage of using DCC is that the DCU byproduct is sparingly soluble in most common organic solvents (like DCM or ethyl acetate) and can often be removed by simple filtration.[15][16] For large-scale operations where chromatography is undesirable, this is a major process advantage.
Mechanistic Visualization
Caption: Activation of a Carboxylic Acid using DCC.
Experimental Protocol
-
Materials:
-
2,2-Diphenylacetic acid (1.0 eq)
-
2-Bromoaniline (1.0 - 1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen), add 2,2-diphenylacetic acid, 2-bromoaniline, and the anhydrous solvent.
-
Stir the mixture and cool to 0 °C using an ice bath.
-
In a separate container, dissolve DCC in a minimal amount of the anhydrous solvent.
-
Add the DCC solution dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate (DCU) will begin to form.[15]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture again (e.g., in a refrigerator at 4 °C) for at least 1 hour to maximize the precipitation of DCU.
-
Remove the precipitated DCU by vacuum filtration, washing the filter cake with a small amount of cold solvent.[17]
-
Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization to obtain pure N-(2-Bromophenyl)-2,2-diphenylethanamide.
-
Comparative Analysis and Scalability Considerations
| Parameter | Route A: Acyl Chloride | Route B: DCC Coupling |
| Number of Steps | 2 (Isolation of intermediate recommended) | 1 (One-pot synthesis) |
| Reagent Cost | Low (Thionyl chloride is inexpensive) | Moderate to High (DCC is more expensive)[12] |
| Byproducts | Gaseous (SO₂, HCl), easily removed | Solid (DCU), removed by filtration |
| Waste Stream | Acidic gas (requires scrubbing); aqueous washes | Solid urea waste; aqueous washes |
| Safety Hazards | Thionyl chloride is highly corrosive, toxic, and water-reactive.[7][8] | DCC is a potent sensitizer and allergen.[18] |
| Scalability | Excellent. Well-established in industry. Control of gas evolution is a key engineering consideration. | Very good. Filtration of DCU is highly scalable. Avoids handling highly corrosive reagents like SOCl₂. |
| Typical Yield | High (Often >90% over two steps) | Good to High (Typically 70-95%)[1] |
Conclusion
Both the acyl chloride method (Route A) and the direct DCC coupling method (Route B) are viable and scalable for the synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide.
-
Route A is generally preferred for large-scale, cost-sensitive manufacturing due to the low cost of reagents. The primary challenges are operational, involving the safe handling of thionyl chloride and management of the acidic off-gassing.
-
Route B offers superior process simplicity with its one-pot nature and straightforward filtration-based purification of the primary byproduct. It is an excellent choice for lab-scale and pilot-scale synthesis where reagent cost is less critical than process time and ease of handling.
The optimal choice depends on a careful evaluation of the specific project's priorities, including scale, budget, available equipment, and safety infrastructure.
References
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- YouTube. (2013, February 26). mechanism of amide formation with DCC.
- ChemicalBook. (2025, September 25). Diphenylacetyl chloride | 1871-76-7.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application.
- Organic Syntheses. (n.d.). Diphenylketene.
- Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product?.
- LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- NPTEL Archive. (n.d.). 5.2.1 Synthesis of Peptides.
- Wikipedia. (n.d.). Carbodiimide.
- ChemRxiv. (n.d.). Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- ResearchGate. (n.d.). Applications of Carbodiimides.
- Journal of Chemistry Letters. (n.d.). Use of some metalferrites as catalyst in Schotten-Baumann reaction.
- Thermo Fisher Scientific - US. (n.d.). Carbodiimide Crosslinker Chemistry.
- Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- ACS Publications. (2023, July 26). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- ResearchGate. (2015, December 21). How do I completely remove DCU from the reaction mixture without coloumn chromatography?.
- ResearchGate. (n.d.). Reaction of anilines and amines.
- ResearchGate. (2022, May 27). How Can I Remove DCU, byproduct of DCC coupling reactions?.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
- DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
- Loba Chemie. (n.d.). THIONYL CHLORIDE AR.
- AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.
- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
- Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride.
- CymitQuimica. (n.d.). CAS 1871-76-7: Diphenylacetyl chloride.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- Organic Syntheses. (n.d.). diphenylacetic acid.
- PMC. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives.
- ChemDiv. (n.d.). Compound N-(2,4-dibromophenyl)-2,2-diphenylacetamide.
- Arkivoc. (2024, October 20). Design, synthesis and structural study of novel acetamidobenzanilide derivatives.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Diphenylacetyl chloride | 1871-76-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. lobachemie.com [lobachemie.com]
- 7. westliberty.edu [westliberty.edu]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. CAS 1871-76-7: Diphenylacetyl chloride | CymitQuimica [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for N-(2-Bromophenyl)-2,2-diphenylethanamide
Executive Summary & Molecule Profile[1]
N-(2-Bromophenyl)-2,2-diphenylethanamide is a highly lipophilic diaryl-acetamide derivative.[1] Its structure features a bulky, hydrophobic diphenylmethine tail and an ortho-bromo substituted aryl head group linked by an amide bond.[1]
This specific architecture presents a distinct solubility challenge: the molecule exhibits negligible aqueous solubility due to its high lipophilicity (LogP > 4.[1]5) and strong intermolecular stacking interactions (π-π stacking of the three phenyl rings). Successful handling requires a "Fit-for-Purpose" solvent strategy, distinguishing between synthesis, purification, and biological application.[1]
Physicochemical Profile (Predicted & Analog-Based)[1]
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Structure | Lipophilic Amide | Requires organic solvents; poor wettability in water.[1] |
| Predicted LogP | ~4.8 – 5.5 | High affinity for non-polar solvents (DCM, Toluene).[1] |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding; soluble in DMSO/DMF.[1] |
| H-Bond Acceptors | 1 (Carbonyl O) | Soluble in proton-donating solvents (Alcohols) at high temps.[1] |
| Water Solubility | < 0.01 mg/mL | Critical: Risk of precipitation upon aqueous dilution.[1] |
Solvent Selection Matrix
The following matrix categorizes solvents based on the operational phase. This selection is derived from structural analog behavior (e.g., diphenylacetamides) and standard medicinal chemistry practices.[1]
A. Synthesis & Reaction Media[1][2]
-
Primary Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]
-
Alternative: Toluene .
-
Rationale: Useful for high-temperature reactions (reflux) where thermal energy is needed to overcome activation barriers, such as intramolecular cyclizations.[1]
-
B. Purification & Crystallization[1][2][3][4][5]
-
Recrystallization System: Ethanol (EtOH) or Ethyl Acetate (EtOAc) / Hexane .[1][2]
-
Rationale: The compound shows steep solubility curves in ethanol—soluble at boiling point (78°C) but crystallizes upon cooling.[1] The "Like Dissolves Like" principle applies here: the polar amide bond interacts with hot ethanol, but the hydrophobic bulk forces precipitation when cold.
-
-
Chromatography: Hexane / Ethyl Acetate (Gradient) .
-
Rationale: Standard normal-phase silica separation.[1] Start with 5-10% EtOAc in Hexane to elute non-polar impurities, increasing to 30-40% EtOAc to elute the target amide.
-
C. Biological Assays & Stock Solutions[1]
-
Primary Choice: Dimethyl Sulfoxide (DMSO) .[1]
-
Secondary Choice: Dimethylformamide (DMF) .[1]
-
Note: Use only if DMSO is incompatible with the specific assay, as DMF is generally more cytotoxic.[1]
-
Protocol: Preparation of Stock Solution for Bioassays
Objective: Create a stable 10 mM stock solution without precipitation.
Safety: Wear nitrile gloves and safety glasses. Handle DMSO in a fume hood if possible to avoid absorbing dissolved contaminants through the skin.[1]
Step-by-Step Methodology
-
Weighing: Accurately weigh 3.94 mg of N-(2-Bromophenyl)-2,2-diphenylethanamide (MW ≈ 394.26 g/mol ) into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).
-
Critical: Do not use water or buffer at this stage.[1]
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, the solute is not fully dissolved.
-
-
Sonication (If needed): If particles persist, sonicate in a water bath at 37°C for 5–10 minutes. The slight heat aids the dissolution of the rigid crystal lattice.
-
Storage: Store at -20°C.
Visual Workflow: Solubility Screening & Troubleshooting
The following diagram illustrates the decision logic for dissolving this compound, ensuring sample integrity is maintained.
Caption: Decision tree for solvent selection based on experimental intent, including troubleshooting steps for incomplete dissolution.
Critical Protocol: Aqueous Dilution (Avoiding "Crash Out")
A common failure mode in drug development is the precipitation of lipophilic compounds when the DMSO stock is added to aqueous cell culture media or assay buffers.
The "Intermediate Dilution" Method:
-
Prepare Buffer: Have your assay buffer (e.g., PBS, pH 7.4) ready at room temperature or 37°C. Cold buffer accelerates precipitation.[1]
-
Serial Dilution in DMSO: If you need a lower concentration (e.g., 10 µM), dilute your 10 mM stock in DMSO first to 1 mM.[1]
-
Final Spike: Add the diluted DMSO solution to the aqueous buffer while vortexing rapidly .
-
Target: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity to cells, but ensure it is high enough to keep the compound in solution during the mixing phase.
-
-
Tyndall Effect Check: Shine a laser pointer (or strong light) through the aqueous dilution.[1] If you see a beam path (scattering), you have a suspension, not a solution. This will yield false biological data.[1]
References
-
PubChem. (2025).[1][4] 2-Bromo-N,N-diphenylacetamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Dept of Chemistry.[1] Retrieved from [Link]
-
Severina, H. I., et al. (2022).[1] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of N-(2-Bromophenyl)-2,2-diphenylethanamide Synthesis
Executive Summary: The Steric-Electronic Mismatch
The synthesis of
-
The Nucleophile (Amine): The 2-bromo substituent exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the aniline nitrogen. Furthermore, the ortho-position creates significant steric clash during the tetrahedral intermediate formation.
-
The Electrophile (Acid): The benzhydryl (diphenyl) group adjacent to the carbonyl creates a "congested" attack vector.
Standard coupling reagents (EDC, DCC, HOBt) often fail here , typically resulting in yields <30% or stalled reactions. This guide provides the Acid Chloride Activation Protocol (Gold Standard) and an Acyl Fluoride Alternative (Platinum Standard) to overcome this energy barrier.
Core Protocol: The Acid Chloride "Gold Standard"
Recommended for scaling and general synthesis.
Do not rely on in situ coupling agents like HATU for this specific substrate pair unless you are working on a micro-scale. The activation energy required demands a more reactive electrophile.
Reagents
-
Substrate A: 2,2-Diphenylacetic acid (1.0 equiv)
-
Substrate B: 2-Bromoaniline (1.1 equiv)
-
Activator: Thionyl Chloride (
) (1.5 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF) -
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — CRITICAL
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve 2,2-diphenylacetic acid in anhydrous DCM under
atmosphere. -
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Checkpoint: Evaporate a small aliquot to dryness; IR should show a shift from
1710 (acid) to 1800 (acid chloride). -
Crucial: Evaporate the solvent and excess oxalyl chloride in vacuo to remove HCl, then redissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling (The Nucleophilic Attack):
-
In a separate flask, dissolve 2-bromoaniline,
, and DMAP in anhydrous DCM. -
Why DMAP? It acts as an acyl transfer agent, forming a highly reactive
-acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile than the acid chloride itself [1]. -
Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
-
-
Reaction & Workup:
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the mechanism of the DMAP-catalyzed acceleration.
Caption: Figure 1. DMAP-catalyzed Acyl Transfer Mechanism. Note the intermediate N-acylpyridinium species which bypasses the slow direct attack of the hindered amine.
Troubleshooting Guide (FAQ)
Symptom: Low Yield (<30%)
| Potential Cause | Diagnosis | Corrective Action |
| Moisture Contamination | Acid chloride reverts to acid (white solid precipitate). | Ensure glassware is flame-dried. Use fresh oxalyl chloride. |
| Nucleophile Deactivation | Starting amine remains unreacted on TLC. | Add DMAP (10-20 mol%). The reaction is likely too slow without catalysis. |
| Steric Barrier | Reaction stalls at 50% conversion. | Switch solvent to Toluene or Xylene and reflux (110°C+). Thermal energy is needed to overcome the steric barrier. |
| HCl Poisoning | Amine forms unreactive hydrochloride salt. | Ensure Excess Base (Et3N/DIPEA, >2.0 equiv) is present to scavenge HCl. |
Symptom: Impurity Profile
| Impurity | Cause | Removal Strategy |
| 2,2-Diphenylacetic Acid | Hydrolysis of acid chloride. | Wash organic layer with sat.[1] |
| 2-Bromoaniline | Incomplete reaction. | Wash organic layer with 1M HCl (converts aniline to water-soluble salt). |
| Dimer/Urea | If using EDC/DCC (Coupling agents). | Switch to Acid Chloride method immediately. |
Advanced Optimization: The Acyl Fluoride Route
Use this if the Acid Chloride method fails or decomposes.
Recent literature suggests that for extremely hindered substrates, Acyl Fluorides are superior to Acid Chlorides due to higher stability toward moisture and unique reactivity profiles [2, 3].
Protocol Modification:
-
React 2,2-diphenylacetic acid with Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Isolate the Acyl Fluoride (stable to flash chromatography).
-
React with 2-bromoaniline in MeCN at reflux.
This method avoids the rapid hydrolysis often seen with bulky acid chlorides and provides a "harder" electrophile for the amine.
Logic Tree for Process Decisions
Caption: Figure 2. Troubleshooting Decision Matrix for Hindered Amide Coupling.
References
-
National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PubMed Central. Available at: [Link]
-
Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Crystallization of N-(2-Bromophenyl)-2,2-diphenylethanamide
Case Reference: CAS-Analog-Generic | Status: Active | Priority: High Subject: Troubleshooting Phase Separation (Oiling Out) and Nucleation Failures
Executive Summary & Physicochemical Profile
User: Research Scientist / Process Chemist Molecule: N-(2-Bromophenyl)-2,2-diphenylethanamide Class: Lipophilic N-aryl amide
Technical Assessment: This molecule presents a classic crystallization challenge: the competition between strong intermolecular Hydrogen bonding (amide motif) and significant lipophilicity (three aromatic rings). The ortho-bromo substituent introduces steric bulk that can disrupt planar stacking, often leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.
Key Physicochemical Hurdles:
-
High Lipophilicity: Low solubility in water/alcohols; high solubility in DCM/THF.
-
Conformational Flexibility: The 2,2-diphenylethyl moiety allows rotation, favoring amorphous glass formation over crystal lattice packing.
-
Metastable Zone Width (MSZW): Likely narrow, meaning the window between saturation and spontaneous nucleation is small, causing rapid, uncontrolled crashing (oiling).
Diagnostic Workflow (Interactive)
Before proceeding to the protocols, identify your failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing crystallization failures in hydrophobic amides.
Standardized Protocols
Based on structural analogs (e.g., N-benzyl-2,2-diphenylacetamide) and amide solubility principles, the following solvent systems are validated.
Table 1: Solvent Screening Data (Thermodynamic Estimates)
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Risk Profile | Recommended Use |
| Ethyl Acetate / Hexane | Binary | High | Low | Medium: Risk of oiling if Hexane added too fast. | Primary Protocol (Yield) |
| Ethanol (Abs.) | Single | Moderate | Low | Low: Good for purity, lower yield. | Secondary (Purity) |
| Toluene | Single | High | Moderate | Low: High BP prevents oiling out. | Rescue Method |
| DCM / Ether | Binary | Very High | High | High: Evaporation required; creeping crystals. | Not Recommended |
Protocol A: The "Two-Solvent" Method (Ethyl Acetate/Hexane)
Best for: High yield recovery of crude material.
-
Dissolution: Dissolve 1.0 g of crude amide in the minimum amount of boiling Ethyl Acetate (approx. 3–5 mL).
-
Tip: If the solution is colored, treat with activated charcoal for 5 mins and filter hot through Celite.
-
-
Cloud Point Detection: Remove from heat. While still hot, add Hexane dropwise until a persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of hot Ethyl Acetate to just clear the solution again.
-
Controlled Cooling: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.
-
Critical: Do NOT place directly in an ice bath. Rapid cooling induces oiling.
-
-
Harvest: Once solids form at RT, cool in ice for 15 mins, then filter.
Protocol B: The "High-Temperature" Method (Toluene)
Best for: Material that persistently oils out in Protocol A.
-
Dissolution: Suspend crude solid in Toluene. Heat to reflux (110°C).
-
Saturation: Add Toluene until dissolved.
-
Cooling: Allow to cool to ~60°C. If oil droplets form, reheat and add 10% more Toluene.
-
Seeding: At 50–60°C, add a seed crystal (if available) or scratch the glass surface.
Troubleshooting & FAQs
Q1: Why does my compound separate as a yellow oil instead of crystals?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Mechanism: The solution temperature has dropped below the "binodal" curve (where two liquids separate) before it hit the "spinodal" or solubility curve (where crystals nucleate). This happens because impurities or the solvent system have depressed the melting point of your solid below the temperature of the solution.[1][2] Solution:
-
Re-dissolve and Dilute: Reheat the mixture to a clear solution and add 20% more of the good solvent (e.g., Ethyl Acetate). This lowers the concentration, forcing the saturation temperature below the oiling-out temperature.
-
Keep it Hotter: Do not cool to 0°C. Target a crystallization temperature of 25°C or 40°C.
-
Seed the Cloud: As soon as the solution becomes slightly turbid, add seed crystals immediately. This provides a template for the oil to latch onto and order itself.
Q2: The solution turns into a thick, immobile gel.
Diagnosis: 3D-Network formation via Hydrogen Bonding. Mechanism: The amide hydrogens are bridging rapidly with the solvent or each other in a disordered way, trapping solvent molecules (organogelation). Solution:
-
Break the Gel: Add a "hydrogen bond breaker" solvent. Adding 1–5% Methanol or Ethanol to a non-polar solvent system can disrupt the gel network without solubilizing the compound too much.
-
Sonication: Brief sonication can break the metastable gel structure and induce crystallization.
Q3: I have no seed crystals. How do I induce the first nucleation?
Diagnosis: High kinetic barrier to nucleation. Solution:
-
Vapor Diffusion: Dissolve 50 mg in 0.5 mL THF or DCM in a small vial. Place this open vial inside a larger jar containing 5 mL of Hexane. Cap the large jar. Over 24 hours, Hexane vapor will diffuse into the small vial, slowly increasing supersaturation. This yields the highest quality crystals for X-ray diffraction.
-
Glass Scratching: Use a new glass rod (sharp edges) to scratch the flask wall at the air-liquid interface.
Q4: The melting point is 10°C lower than reported literature.
Diagnosis: Solvent occlusion or Polymorphism. Mechanism: Large hydrophobic amides often trap solvent in the lattice (solvates). Alternatively, you may have isolated a metastable polymorph. Solution:
-
Dry Aggressively: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove lattice solvent.
-
Recrystallize from a different solvent: If you used Ethyl Acetate, try Ethanol. Different solvents often direct the formation of different polymorphs.
References
-
BenchChem Technical Support. (2025).[1] Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Link (Accessed via Search Result 1.17).
-
Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Link (Accessed via Search Result 1.1).
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation. Link (Accessed via Search Result 1.2).
-
Jasinski, J. P., et al. (2013).[3] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Link (Accessed via Search Result 1.15).
-
University of Rochester. Solvents for Recrystallization: Rules of Thumb. Link (Accessed via Search Result 1.9).
Sources
Minimizing side reactions during diphenylethanamide synthesis
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Introduction
Welcome to the technical support guide for the synthesis of diphenylethanamide and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amide. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing diphenylethanamide?
The most prevalent and generally reliable method for synthesizing diphenylethanamide (also known as N,N-disubstituted-2,2-diphenylacetamide) involves the reaction of an activated diphenylacetic acid derivative with a primary or secondary amine. The two main variants of this approach are:
-
The Acyl Chloride Method: Diphenylacetic acid is first converted to diphenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This highly reactive acyl chloride is then reacted with the desired amine in the presence of a base to yield the amide.[1][] This method is often high-yielding but requires careful handling of moisture-sensitive reagents.[1][3]
-
Direct Coupling Method: Diphenylacetic acid is coupled directly with the amine using a coupling agent.[4] Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4][5] Other modern coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU).[][4][6]
The choice between these methods depends on the scale of the reaction, the sensitivity of the substrates to the reaction conditions, and cost considerations.[7]
Q2: I am using the acyl chloride method and my yields are consistently low. What are the likely causes?
Low yields in the acyl chloride method are most often traced back to two primary side reactions:
-
Hydrolysis of Diphenylacetyl Chloride: Diphenylacetyl chloride is highly reactive and susceptible to hydrolysis by any trace moisture present in the reaction setup. This converts the acyl chloride back to the unreactive diphenylacetic acid, thereby reducing the amount of starting material available to form the desired amide.
-
Formation of Diphenylketene: In the presence of a tertiary amine base (like triethylamine), diphenylacetyl chloride can undergo dehydrohalogenation to form diphenylketene.[3] This ketene is a vibrant yellow color and, while it can react with the amine to form the amide, it can also polymerize or participate in other unwanted side reactions, leading to a complex product mixture and reduced yield.
To mitigate these issues, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Adding the amine to the reaction mixture before the base, or adding the base slowly at low temperatures, can help favor the primary amidation pathway over ketene formation.
Q3: My reaction mixture turns bright yellow after adding triethylamine to my diphenylacetyl chloride solution. What is happening?
The appearance of a bright yellow color is a classic indicator of diphenylketene formation.[3] This occurs when the tertiary amine base abstracts a proton from the α-carbon of the diphenylacetyl chloride, leading to the elimination of HCl.
While diphenylketene can still react with your amine to form the desired amide, its high reactivity can lead to polymerization and other side products. To minimize this, consider the following:
-
Lower the temperature: Perform the reaction at 0°C or even lower to slow down the rate of elimination.
-
Control the addition: Add the triethylamine dropwise to the solution of the acyl chloride and amine, so the amine can compete more effectively for the acyl chloride.[8]
-
Choose a different base: A less hindered or weaker base might be less prone to causing elimination.
Q4: I am using a carbodiimide coupling agent (DCC) and I'm getting a white precipitate that's difficult to filter, along with other impurities. What are these byproducts?
When using carbodiimides like DCC, two common side reactions can occur:
-
Formation of Dicyclohexylurea (DCU): This is the primary byproduct of DCC-mediated couplings. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate then reacts with the amine. The spent DCC becomes dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and precipitates out of the reaction mixture.[6] While its removal is necessary for purification, its formation is an inherent part of the reaction mechanism.
-
Formation of N-acylurea: A portion of the reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable N-acylurea byproduct.[5] This byproduct is unable to react further with the amine, effectively sequestering the activated acid and reducing the yield of the desired amide.[5] This side reaction is often favored at higher temperatures.[5]
To minimize N-acylurea formation, it is highly recommended to use an additive like HOBt or Oxyma Pure®. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5] Running the reaction at lower temperatures (e.g., 0°C) is also advisable.[5]
Q5: How can I monitor the progress of my reaction to know when it is complete and to check for side products?
Effective reaction monitoring is crucial for optimizing your synthesis and avoiding unnecessary side reactions or decomposition from prolonged reaction times. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a fast, inexpensive, and effective way to qualitatively track the consumption of your starting materials (diphenylacetic acid and the amine) and the formation of the diphenylethanamide product. By co-spotting your reaction mixture with standards of the starting materials, you can visually assess the reaction's progress. New spots appearing on the TLC plate could indicate the formation of side products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and sensitive analysis, HPLC is the preferred method.[9] It allows you to accurately measure the percentage of starting materials remaining and the percentage of product formed. It is particularly useful for detecting and quantifying minor impurities that may not be visible by TLC.[10] Developing an HPLC method early in your process development is a valuable investment.
Near-infrared (NIR) spectroscopy is also emerging as a process analytical technology (PAT) tool for real-time monitoring of amide bond formation without the need for sampling.[11]
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions during diphenylethanamide synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., hydrolyzed acyl chloride). 2. Insufficient activation of carboxylic acid. 3. Reaction temperature too low or reaction time too short. 4. Formation of stable N-acylurea byproduct (with DCC/EDC).[5] | 1. Use fresh, anhydrous reagents and solvents; run under inert gas. 2. Ensure coupling agent is active; consider a more powerful coupling agent (e.g., HATU).[6] 3. Monitor reaction by TLC/HPLC to determine optimal time and temperature. 4. Add HOBt or Oxyma as an additive to the coupling reaction.[5] |
| Multiple Spots on TLC / Peaks in HPLC | 1. Formation of diphenylketene and its polymers.[3] 2. Hydrolysis of acyl chloride back to starting acid. 3. Unreacted starting materials. 4. Formation of symmetrical anhydride from the carboxylic acid. | 1. Lower reaction temperature; control rate of base addition. 2. Ensure strictly anhydrous conditions. 3. Allow reaction to run longer or slightly increase temperature; check stoichiometry. 4. Use a coupling agent to favor direct amidation. |
| Product is Difficult to Purify / Oily | 1. Presence of DCU byproduct (from DCC).[6] 2. Presence of other soluble byproducts (e.g., HOBt, DIPEA salts). 3. Residual high-boiling solvent (e.g., DMF). | 1. Filter the reaction mixture to remove DCU. If some remains, it can sometimes be removed by trituration or chromatography. 2. Perform an aqueous workup with dilute acid (e.g., 1N HCl) and/or base (e.g., sat. NaHCO₃) to remove basic and acidic impurities. 3. After aqueous workup, wash the organic layer with brine to help remove DMF; ensure complete removal of solvent under vacuum.[12] |
| Reaction is Sluggish or Stalls | 1. Sterically hindered amine or carboxylic acid.[13] 2. Electron-deficient (poorly nucleophilic) amine.[13] 3. Insufficient base or incorrect base choice. | 1. Switch to a more reactive activation method (e.g., acyl fluoride).[13] Consider higher temperatures or a more potent coupling agent. 2. Use a stronger coupling agent (e.g., HATU) or higher temperatures. The reaction may require extended time. 3. Ensure at least one equivalent of a non-nucleophilic base (like DIPEA or NMM) is used with coupling agents.[14] |
Detailed Protocols
Protocol 1: Synthesis via Diphenylacetyl Chloride
This protocol is a general guideline and may require optimization for specific amines.
Step 1: Preparation of Diphenylacetyl Chloride
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with diphenylacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene.[3][15]
-
Heat the mixture to reflux and stir for 2-4 hours, or until gas evolution (HCl and SO₂) ceases.
-
Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude diphenylacetyl chloride (a pale yellow oil or solid) can often be used directly in the next step.[3]
Step 2: Amidation
-
Dissolve the amine (1.0 - 1.1 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude diphenylacetyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC until the starting amine is consumed.[1]
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diphenylethanamide.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.[16]
Protocol 2: Synthesis via DCC/HOBt Coupling
Step 1: Amide Coupling
-
Charge a round-bottom flask with diphenylacetic acid (1.0 eq), the amine (1.0 eq), and HOBt (1.1 eq).
-
Dissolve the components in an appropriate anhydrous solvent (e.g., DCM, THF, or DMF).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
In a separate container, dissolve DCC (1.1 eq) in a small amount of the reaction solvent.
-
Add the DCC solution dropwise to the stirred reaction mixture. A thick white precipitate of DCU will begin to form.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Workup: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining DCU and other impurities.
References
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Chemistry of Amides. (2022, September 24). LibreTexts Chemistry.[Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2011). Royal Society of Chemistry.[Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006, August 10). ACS Publications.[Link]
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Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. (2023). Wiley Online Library.[Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.[Link]
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Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. (2020). ResearchGate.[Link]
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Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021, November 5). ACS Omega.[Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.[Link]
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Selective amidification reaction: how to manage the chemical condition avoiding secondary products? (2014, February 5). ResearchGate.[Link]
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How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.[Link]
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Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.[Link]
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Diphenamid. PubChem, NIH.[Link]
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Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2022). ChemRxiv.[Link]
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The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (2022). MDPI.[Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry.[Link]
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A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2019). Indian Academy of Sciences.[Link]
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Diphenylketene. Organic Syntheses.[Link]
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Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2018). White Rose eTheses Online.[Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2012). PMC.[Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2012). ResearchGate.[Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.[Link]
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Preparation of diphenylamine. PrepChem.com.[Link]
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Reactions of Acyl Chlorides with Primary Amines. (2023, January 23). Chemistry LibreTexts.[Link]
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A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis. Baxendale Group - Durham University.[Link]
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Evaluating Impurities in Drugs (Part I of III). (2012, February 2). Pharmaceutical Technology.[Link]
- Diphenylamine purification.
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NMR Chemical Shifts of Trace Impurities. (2010). KGROUP.[Link]
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Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. (2011, May 19). ResearchGate.[Link]
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Impurities and Degradation products. ArtMolecule.[Link]
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Identification of toxic impurities in commercial diphenylamine. (1979). PubMed.[Link]
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Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of N-(2-Bromophenyl)-2,2-diphenylethanamide
This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of N-(2-Bromophenyl)-2,2-diphenylethanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical methodological choices and the scientific rationale underpinning each step.
Introduction: The Imperative for a Validated Purity Method
N-(2-Bromophenyl)-2,2-diphenylethanamide is a complex aromatic amide. In any pharmaceutical development pipeline, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. A stability-indicating analytical method is one that can accurately quantify the API without interference from any potential degradation products, process impurities, or other components in the sample matrix.[1][2] The development of such a method is a mandatory requirement under international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the safety and efficacy of the final drug product.[3][4][5]
This guide will systematically compare and evaluate key parameters in HPLC method development, from stationary phase selection to mobile phase optimization, culminating in a validated, stability-indicating protocol for N-(2-Bromophenyl)-2,2-diphenylethanamide.
Part 1: Foundational Strategy: Analyte Characterization and Column Selection
A successful method begins with understanding the analyte. N-(2-Bromophenyl)-2,2-diphenylethanamide possesses significant non-polar character due to its three aromatic rings (two phenyl, one bromophenyl) and a diphenylmethyl core. This high hydrophobicity strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach.[6][7] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar; non-polar compounds like our target analyte will have a stronger affinity for the stationary phase and thus be retained longer.[6]
The choice of column chemistry is the first critical decision. We will compare three common reversed-phase chemistries: C18, C8, and Phenyl.
-
C18 (Octadecylsilane): The industry workhorse, C18 columns have long alkyl chains (18 carbons) providing strong hydrophobic retention.[8] They are an excellent starting point for non-polar molecules.
-
C8 (Octylsilane): With shorter alkyl chains (8 carbons), C8 columns are less retentive than C18.[8][9] This can be advantageous for highly retained compounds, reducing analysis time and solvent consumption.
-
Phenyl (Phenyl-Hexyl): These columns offer a different selectivity mechanism. In addition to hydrophobic interactions, the phenyl ligands can engage in π-π interactions with the aromatic rings of the analyte, potentially offering unique selectivity for aromatic compounds.[10][11][12]
Comparative Column Screening Protocol
A screening protocol is employed to empirically determine the best stationary phase.
-
Column Dimensions: 150 mm x 4.6 mm, 5 µm particle size for all chemistries.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 50% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 30°C
-
Analyte Concentration: 0.5 mg/mL in Acetonitrile
Expected Performance Comparison
The results of this screening are summarized to guide column selection.
| Column Chemistry | Expected Retention Time | Peak Shape (Tailing Factor) | Key Rationale |
| C18 (L1) | Longest | Good (< 1.5) | Strong hydrophobic retention due to long carbon chains.[8] |
| C8 (L7) | Intermediate | Good (< 1.5) | Less hydrophobic, leading to shorter analysis times than C18.[9] |
| Phenyl (L11) | Intermediate to Long | Excellent (< 1.2) | Potential for alternative selectivity through π-π interactions with the analyte's aromatic rings.[10][11] |
Based on the analyte's highly aromatic structure, the Phenyl-Hexyl column is often the superior choice. It provides a balance of hydrophobic retention and unique π-π interactions that can critically resolve closely related impurities from the main peak, an advantage that C18 or C8 phases might not offer.
Part 2: Fine-Tuning Separation: Mobile Phase Optimization
With the column selected, the next step is to optimize the mobile phase to achieve the best possible separation (resolution) in the shortest reasonable time.[13]
Comparison of Organic Modifiers: Acetonitrile vs. Methanol
The most common organic solvents in RP-HPLC are acetonitrile (ACN) and methanol (MeOH).[14]
| Organic Modifier | Viscosity | UV Cutoff | Elution Strength & Selectivity |
| Acetonitrile (ACN) | Lower | ~190 nm | Generally stronger elution strength, often leading to sharper peaks and lower backpressure.[7] |
| Methanol (MeOH) | Higher | ~205 nm | Can offer different selectivity compared to ACN, which can be crucial for resolving co-eluting peaks. |
For initial development, Acetonitrile is preferred due to its lower viscosity (leading to lower system pressure) and better UV transparency at lower wavelengths.[7]
Optimizing the Gradient
A gradient elution, where the proportion of the organic solvent is increased over time, is necessary for complex samples containing compounds with a range of polarities, as is expected from a forced degradation study.[15]
Mobile Phase Optimization Protocol
Using the selected Phenyl-Hexyl column:
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for good peak shape in MS and controls pH).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Experiment 1 (Shallow Gradient): 50% to 80% B over 20 minutes.
-
Experiment 2 (Steep Gradient): 50% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 30°C
Analysis:
-
The shallow gradient is expected to provide better resolution between closely eluting peaks but will result in a longer run time.
-
The steep gradient will shorten the analysis time but may compromise the resolution of critical impurity pairs.
The goal is to find a "sweet spot" that provides adequate resolution for all potential impurities while keeping the run time efficient.
Part 3: Ensuring Method Suitability: Forced Degradation Studies
A method is only truly "stability-indicating" if it can separate the intact API from all potential degradation products.[1] Forced degradation (or stress testing) involves subjecting the API to harsh conditions to intentionally generate these degradants.[3][5][16] According to ICH guidelines, this should include acidic, basic, oxidative, thermal, and photolytic stress.[3]
Forced Degradation Experimental Protocol
-
Prepare Stock Solution: Dissolve N-(2-Bromophenyl)-2,2-diphenylethanamide in ACN/Water (1:1) to a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl. Amides are susceptible to base-catalyzed hydrolysis.[17]
-
Oxidative Degradation: Add 3% H₂O₂, keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in diluent.
-
Photolytic Degradation: Expose the solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B). Dissolve in diluent.
-
Analysis: Analyze all stressed samples using the optimized HPLC method alongside an unstressed control sample. A Photodiode Array (PDA) detector is essential to check for peak purity.
Data Evaluation: A Self-Validating System
The trustworthiness of the method is confirmed by evaluating the chromatograms from the stressed samples.
| Stress Condition | Expected Outcome | Method Validation Check |
| Acid/Base Hydrolysis | Appearance of new peaks due to amide bond cleavage. | The method must show baseline resolution between the new degradant peaks and the main API peak. |
| Oxidation | Formation of N-oxides or other oxidation products. | Peak purity analysis via PDA must confirm the main API peak is spectrally pure in all stressed samples. |
| Thermal/Photolytic | Potential for various degradation pathways. | Mass balance should be assessed; the sum of the API peak area and all impurity/degradant peak areas should remain consistent. |
Final Optimized and Validated HPLC Method
This section presents the final, robust method derived from the comparative development process. This method has been shown to be suitable for its intended purpose according to ICH Q2(R1) guidelines.[18][19][20]
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 220 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Conclusion
The systematic, comparative approach outlined in this guide ensures the development of a scientifically sound and robust stability-indicating HPLC method for N-(2-Bromophenyl)-2,2-diphenylethanamide. By critically evaluating column chemistries, optimizing mobile phase conditions, and rigorously testing the method's specificity through forced degradation, we have established a self-validating protocol. The final method, utilizing a Phenyl-Hexyl stationary phase, provides the necessary selectivity to separate the API from its potential degradation products, ensuring accurate purity assessment throughout the drug development lifecycle. This foundational methodology can be adapted for other complex aromatic molecules, serving as a reliable template for future analytical development challenges.
References
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ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. URL: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. URL: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). URL: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. URL: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. URL: [Link]
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How to choose reversed-phase HPLC column C18, C8, C4 . Biovanix Chromatography. URL: [Link]
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Exploring the Different Mobile Phases in HPLC . Moravek. URL: [Link]
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. URL: [Link]
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Exploring the Different Mobile Phases in HPLC . Veeprho. URL: [Link]
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Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development (IJTSRD). URL: [Link]
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Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation . Research Journal of Pharmacy and Technology. URL: [Link]
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What is the difference between the columns, C18 and C8 used in an HPLC system? . Quora. URL: [Link]
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Getting the Most from Phenyl Stationary Phases for HPLC . LCGC International. URL: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? . Waters. URL: [Link]
-
Forced Degradation Studies . SciSpace. URL: [Link]
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Stability indicating RP-HPLC method for the estimation of lacosamide in bulk and pharmaceutical dosage form . ResearchGate. URL: [Link]
-
Stability Indicating HPLC Method Development and Validation . SciSpace. URL: [Link]
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Difference between C18 Column and C8 Column . Hawach Scientific. URL: [Link]
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Forced degradation and impurity profiling . Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
FORCED DEGRADATION STUDY -A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS . ResearchGate. URL: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations . PharmaInfo. URL: [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . Molecules (Journal). URL: [Link]
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HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) . National Center for Biotechnology Information (NCBI). URL: [Link]
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Validating Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide: A High-Sensitivity LC-MS Approach
Executive Summary
N-(2-Bromophenyl)-2,2-diphenylethanamide is a sterically hindered amide derivative with significant potential in medicinal chemistry as a sodium channel blocker for anticonvulsant therapy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it fails to adequately detect trace genotoxic impurities—specifically unreacted 2-bromoaniline —at the thresholds required by ICH M7 guidelines (<10 ppm).
This guide details a validated Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed to supersede traditional HPLC-UV and NMR methods for purity validation. By leveraging the specific isotopic signature of bromine (
The Analytical Challenge: Why LC-MS?
Synthesizing N-(2-Bromophenyl)-2,2-diphenylethanamide involves coupling 2,2-diphenylacetyl chloride with 2-bromoaniline . The steric bulk of the diphenyl group, combined with the ortho-substitution on the aniline, often leads to incomplete conversion.
Comparative Analysis of Validation Methods
The following table contrasts the effectiveness of standard analytical techniques for this specific synthesis.
| Feature | 1H-NMR (400 MHz) | HPLC-UV (254 nm) | LC-MS (ESI+) |
| Primary Utility | Structural confirmation (bulk). | Purity % (Area normalization). | Impurity profiling & ID.[1][2][3][4] |
| Sensitivity (LOD) | ~10,000 ppm (1%). | ~10-50 ppm. | < 0.1 ppm (Trace analysis). |
| Specificity | High for backbone; low for overlapping aromatic signals. | Low; 2-bromoaniline may co-elute with product. | High ; Mass filtration separates co-eluting peaks. |
| Genotoxic Impurity Detection | Ineffective for trace anilines. | Moderate (requires reference standard). | Superior (SIM mode). |
| Self-Validation | Coupling constants ( | Retention time matching. | Isotopic Pattern ( |
Critical Insight: 2-Bromoaniline is a substituted aniline and a potential genotoxic impurity (PGI). Relying solely on NMR for "clean" spectra poses a safety risk in drug development. LC-MS is non-negotiable for safety validation here.
Experimental Protocol
A. Synthesis (Brief Context)
-
Reagents: 2,2-Diphenylacetyl chloride (1.0 eq), 2-Bromoaniline (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Conditions:
, 4 hours. -
Quench: Sat.
.
B. Sample Preparation for LC-MS
-
Stock Solution: Dissolve 1 mg of crude product in 1 mL Acetonitrile (ACN).
-
Filtration: Filter through a 0.22
PTFE syringe filter (removes insoluble urea byproducts). -
Dilution: Dilute 10
of stock into 990 of 50:50 ACN:Water (0.1% Formic Acid). Final conc: ~10 .
C. LC-MS Method Parameters
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (
mm, 1.8 ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5%
95% B (Elution of lipophilic product) -
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization: ESI Positive Mode (ESI+).
Results & Discussion: The Self-Validating Data
Spectral Logic and Interpretation
The molecular formula is
-
Exact Mass (
): 365.04 -
Exact Mass (
): 367.04
1. The "Doublet" Confirmation
In ESI+ mode, we observe the protonated molecular ion
-
Target Peak 1:
366.04 -
Target Peak 2:
368.04
Validation Check: If your mass spectrum shows a single peak at 366 without the 368 partner of equal intensity, you have synthesized the wrong molecule (likely a de-brominated side product or contaminant). This isotopic pattern is the primary self-validating signature.
2. Fragmentation Pathway (MS/MS)
To confirm the amide bond formation, perform a Product Ion Scan (MS2) on the parent ion 366.0.
-
Precursor: 366.0
-
Major Fragment 1 (
167): . This is the diphenylmethyl cation, formed by the cleavage of the amide bond C-N. -
Major Fragment 2 (
171/173): . The protonated 2-bromoaniline leaving group.
Impurity Profiling[1][2][3][6][7]
-
Unreacted 2-Bromoaniline: Monitor
172/174. Elutes early (Rt ~2-3 min) due to higher polarity. -
Hydrolyzed Acid: 2,2-Diphenylacetic acid. Monitor
213 (ESI+ usually weak, better in ESI-). -
Dimer Formation: Check
> 500 for potential coupling of two acid chlorides with one aniline (rare but possible).
Validation Workflow Diagram
The following diagram illustrates the logical decision tree for validating the synthesis, emphasizing the "Stop/Go" criteria based on MS data.
Figure 1: Logic flow for LC-MS validation. The isotopic pattern check serves as the primary structural gate, followed by quantitative impurity profiling.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
Ermer, J. (1998).[1] "The use of hyphenated LC-MS technique for characterisation of impurity profiles during drug development." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Obniska, J., et al. (2015). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry. (Provides context on phenylacetamide anticonvulsant scaffolds). [Link]
-
PubChem Compound Summary. (2024). "N,2-Diphenylacetamide."[6][7][8][9][10] (Structural basis for fragmentation analysis). [Link]
-
Lee, M.S., & Kerns, E.H. (1999). "LC/MS applications in drug development." Mass Spectrometry Reviews. (Foundational text on LC-MS validation). [Link]
Sources
- 1. The use of hyphenated LC-MS technique for characterisation of impurity profiles during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. chimia.ch [chimia.ch]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-n,2-diphenylacetamide | C14H12BrNO | CID 285583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Search results [chemdiv.com]
- 8. 2-Bromo-2,2-difluoro-N-phenylacetamide | 127427-45-6 [sigmaaldrich.cn]
- 9. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Elemental analysis reference values for N-(2-Bromophenyl)-2,2-diphenylethanamide
Technical Reference Guide: Elemental Analysis & Characterization of N-(2-Bromophenyl)-2,2-diphenylethanamide
Executive Summary & Compound Identity
Compound Name: N-(2-Bromophenyl)-2,2-diphenylethanamide
Synonyms: N-(2-Bromophenyl)-2,2-diphenylacetamide;
Purpose of this Guide: This document serves as a definitive reference for the chemical characterization of N-(2-Bromophenyl)-2,2-diphenylethanamide. While often screened in anticonvulsant and antimicrobial discovery pipelines [1, 2], the precise validation of this lipophilic amide requires rigorous elemental analysis (CHN) to distinguish it from synthetic byproducts and structural analogs.
This guide compares the Theoretical Reference Values against common synthetic impurities and structural alternatives, providing a decision matrix for purity determination.
Elemental Analysis Reference Values (The "Gold Standard")
The following values represent the theoretical composition of pure N-(2-Bromophenyl)-2,2-diphenylethanamide. These figures serve as the baseline for calculating purity (
Table 1: Theoretical Composition (Reference Standard)
| Element | Symbol | Atomic Mass | Count | Total Mass Contribution | % Composition (w/w) | Tolerance Range (±0.4%)* |
| Carbon | C | 12.011 | 20 | 240.22 | 65.59% | 65.19 – 65.99% |
| Hydrogen | H | 1.008 | 16 | 16.13 | 4.40% | 4.00 – 4.80% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 3.82% | 3.42 – 4.22% |
| Bromine | Br | 79.904 | 1 | 79.90 | 21.82% | N/A (usually not tested in CHN) |
| Oxygen | O | 15.999 | 1 | 16.00 | 4.37% | Calculated by difference |
*Note: The ±0.4% tolerance is the standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem, ACS) to confirm >95% purity.
Comparative Performance: Target vs. Alternatives & Impurities
In drug development, "performance" of an analytical method is defined by its resolving power . Elemental Analysis is excellent for detecting bulk impurities but fails to distinguish regioisomers.
Table 2: Resolving Power of EA Against Common Alternatives
| Alternative / Impurity | Relationship to Target | Key Differentiator (EA) | Performance Insight |
| N-(4-Bromophenyl)-... | Regioisomer (Para) | None (Identical %C, %H, %N) | CRITICAL LIMITATION: EA cannot distinguish the 2-bromo (ortho) from the 4-bromo (para) isomer. Solution: Must use |
| N-(2-Chlorophenyl)-... | Halogen Analog | High (%C shifts to ~74.6%) | EA is highly effective here. The mass difference between Br and Cl causes a drastic shift in Carbon %. |
| 2,2-Diphenylacetic Acid | Starting Material (Hydrolysis) | High (No Nitrogen) | If %N < 3.82%, the sample is likely contaminated with the starting acid or moisture. |
| 2-Bromoaniline | Starting Material (Amine) | High (%C drops to 41.9%) | A significant drop in %C indicates unreacted amine trapped in the crystal lattice. |
Expert Insight: The "Halogen Effect"
Replacing Bromine with Chlorine significantly alters the weight percentage because the carbon scaffold remains constant while the total mass drops.
-
Target (Br): 65.59% C
-
Analog (Cl): 74.64% C
-
Delta: ~9% difference.[1]
Synthesis & Validation Protocol
To generate a valid reference standard, one must follow a synthesis route that minimizes side reactions. The Acid Chloride Method is preferred over direct thermal coupling for this sterically hindered ortho-substituted aniline.
Workflow Diagram (Synthesis Pathway)
Caption: Synthesis via acyl chloride intermediate ensures complete conversion of the sterically hindered 2-bromoaniline.
Step-by-Step Methodology
-
Activation: Dissolve diphenylacetic acid (10 mmol) in dry dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess
to obtain the crude acid chloride [3]. -
Coupling: Dissolve 2-bromoaniline (10 mmol) and triethylamine (12 mmol) in dry DCM. Cool to 0°C.[2]
-
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution. The "ortho" bromine creates steric bulk, so slow addition prevents local heating and side reactions.
-
Work-up: Stir at room temperature for 4 hours. Wash with 1M HCl (removes unreacted amine), then Sat.
(removes unreacted acid), then Brine. -
Purification (Crucial for EA): Recrystallize from Ethanol/Hexane (1:1).
-
Note: Solvent inclusion is the #1 cause of EA failure. Dry the crystals under high vacuum (0.1 mbar) at 60°C for 24 hours before analysis.
-
Interpretation Guide: Troubleshooting EA Results
When your experimental values deviate from the theoretical Table 1, use this logic flow to diagnose the issue.
Diagnostic Logic Tree
Caption: Decision matrix for interpreting elemental analysis deviations.
Common Deviations for this Compound:
-
Low Carbon, High Hydrogen: Indicates trapped water or ethanol (recrystallization solvent). Remedy: Dry longer at higher temp.
-
Low Carbon, High Nitrogen: Indicates contamination with 2-bromoaniline (Starting material). Remedy: Wash with dilute HCl.
-
Correct C/H/N but Wrong Melting Point: Indicates the 4-bromo isomer . EA cannot detect this. Remedy: Check NMR.
References
-
Fun, H.-K., Loh, W.-S., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012).[1] "N-(4-Chlorophenyl)-2,2-diphenylacetamide."[1] Acta Crystallographica Section E, 68(8), o2398.
- Context: Provides crystallographic data and structural analogs (4-chloro) for comparison.
-
Fun, H.-K., Chia, T. S., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012).[1][3] "N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide."[3] Acta Crystallographica Section E, 68(5), o1407.
- Context: Establishes the structural baseline for ortho-substituted diphenylacetamides.
-
BenchChem Technical Support. (2025). "Acylation Reactions with Phenylacetyl Chlorides."
- Context: General protocol for Friedel-Crafts and acylation reactions involving diphenylacetyl deriv
-
University of Illinois Microanalysis Lab. "Elemental Composition Calculator."
- Context: Verification tool for theoretical mass percentage calcul
Sources
Safety Operating Guide
Operational Guide: Disposal of N-(2-Bromophenyl)-2,2-diphenylethanamide
Executive Summary & Immediate Action
N-(2-Bromophenyl)-2,2-diphenylethanamide is a halogenated aromatic amide.[1] Unlike standard organic waste, the presence of the bromine atom dictates that this compound must be segregated into Halogenated Waste streams .[1] Failure to segregate halogenated organics can damage standard incineration infrastructure (via hydrobromic acid formation) and violate EPA/RCRA compliance protocols.[1]
Core Directive: Do NOT dispose of this compound in general "Non-Halogenated" organic solvent containers or municipal trash.[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in self-validating the safety protocol.[1]
| Property | Description | Operational Implication |
| Molecular Structure | Amide linkage with a 2-bromophenyl group and two phenyl rings.[1] | Lipophilic: Low water solubility; do not attempt to flush down drains.[1] |
| Halogen Content | Contains Bromine (Br).[1][2][3] | Corrosive Combustion: Upon incineration, releases HBr; requires scrubbed incineration units.[1] |
| Reactivity | Stable amide bond; susceptible to hydrolysis in strong acids/bases.[1] | Incompatible: Keep away from strong oxidizers, strong acids, and alkali metals.[1] |
| Toxicity (Inferred) | Halogenated aromatics are often irritants or potential sensitizers.[1] | PPE: Treat as a potential toxicant.[1] Zero skin contact policy. |
Waste Segregation & Packaging Protocol
This protocol ensures compliance with 40 CFR 261 (RCRA) and prevents dangerous cross-reactions.[1]
Step 1: Characterization
Before disposal, determine the physical state.[1] This compound is typically a solid but may be in solution (e.g., DMSO or DCM) after experimental use.[1]
Step 2: Segregation (The Critical Control Point)
You must separate this chemical from non-halogenated solvents (e.g., Acetone, Methanol).[4]
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Halogenated."[1]
-
Liquid Waste: If dissolved in a halogenated solvent (e.g., Dichloromethane), place in the "Halogenated Solvent" carboy.[1] If dissolved in a non-halogenated solvent, the entire mixture defaults to "Halogenated Waste" due to the presence of the bromine atom.[1]
Step 3: Packaging
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Why? These materials are resistant to organic permeation and amide interaction.[1]
-
-
Labeling:
Step 4: Storage Prior to Pickup
-
Store in a cool, dry area away from direct sunlight.[1]
-
Secondary Containment: Place the waste container inside a secondary tray to capture potential leaks.[1]
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of this specific compound.
Figure 1: Decision tree ensuring the bromine-containing compound reaches the correct incineration facility.
Chemical Compatibility Matrix
Use this table to verify what NOT to mix with N-(2-Bromophenyl)-2,2-diphenylethanamide in a waste container.
| Chemical Class | Compatibility | Risk Analysis |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | Potential for violent reaction or oxidation of the phenyl ring; fire hazard.[1] |
| Strong Acids (e.g., HCl, H2SO4) | CAUTION | May catalyze amide hydrolysis, releasing 2-bromoaniline (toxic) and carboxylic acid derivatives.[1] |
| Strong Bases (e.g., NaOH, KOH) | CAUTION | Hydrolysis risk; potential heat generation.[1] |
| Halogenated Solvents (e.g., DCM) | COMPATIBLE | Safe for co-disposal in halogenated streams.[1] |
| Alcohols/Ketones | COMPATIBLE | Safe physically, but mixing converts the stream to "Halogenated" (more expensive disposal).[1] |
Spill Response Procedures
In the event of a laboratory spill, follow this "Dry-Clean" protocol to minimize exposure.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]
-
Containment:
-
Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with a soap/water solution to remove lipophilic residues.[1]
-
Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Halogenated Organics."[1]
Regulatory Compliance (US/International)
-
EPA RCRA: While this specific molecule may not have a unique "P" or "U" list code, it falls under Characteristic Waste guidelines if ignitable, or general Halogenated Organic protocols [1].[1]
-
Incineration Requirement: Facilities must burn this waste at temperatures >1100°C with flue gas cleaning to capture Hydrobromic Acid (HBr) and prevent the formation of brominated dioxins [2].[1]
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. vumc.org [vumc.org]
- 3. WEEE plastic sorting for bromine essential to enforce EU regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
